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  • Product: 7-Bromo-1-methoxyisoquinoline
  • CAS: 1374258-30-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 7-Bromo-1-methoxyisoquinoline

Executive Summary In contemporary medicinal chemistry, halogenated isoquinoline derivatives serve as foundational scaffolds for the development of targeted therapeutics. 7-Bromo-1-methoxyisoquinoline is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, halogenated isoquinoline derivatives serve as foundational scaffolds for the development of targeted therapeutics. 7-Bromo-1-methoxyisoquinoline is a highly specialized building block, engineered specifically to balance structural stability with orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a validated synthetic protocol, highlighting its critical role as an intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors[1].

Chemical Identity & Physicochemical Profiling

The utility of a chemical building block is heavily dictated by its physicochemical parameters. 7-Bromo-1-methoxyisoquinoline possesses a molecular weight of 238.08 g/mol , making it an optimal candidate for Fragment-Based Drug Discovery (FBDD) ()[2]. Its low molecular weight ensures that downstream functionalization (e.g., cross-coupling or amidation) will not prematurely push the final Active Pharmaceutical Ingredient (API) beyond the Lipinski Rule of Five limits.

ParameterSpecification
Chemical Name 7-Bromo-1-methoxyisoquinoline
CAS Registry Number 1374258-30-6
Molecular Weight 238.08 g/mol
Molecular Formula C10H8BrNO
SMILES String COC1=NC=CC2=C1C=C(Br)C=C2
InChIKey RNZQCNYQATWREI-UHFFFAOYSA-N

Data sourced from standardized chemical registries[2],[3].

Structural Causality & Synthetic Strategy

The architectural design of 7-bromo-1-methoxyisoquinoline is not arbitrary; every functional group serves a distinct, causal purpose in multi-step drug synthesis.

  • The 7-Bromo Handle (Orthogonal Reactivity): The bromine atom at the C7 position provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromine is situated on the carbocyclic ring rather than the heterocyclic ring, it exhibits predictable oxidative addition kinetics, allowing for the rapid generation of diverse chemical libraries.

  • The 1-Methoxy Group (The Masked Lactam): The C1 methoxy group is a strategic synthetic choice. In the development of N1/N2-lactam ACC inhibitors, the final pharmacophore requires an isoquinolone (lactam) core ()[1]. However, free lactams contain an acidic NH proton that can poison palladium catalysts or cause unwanted side reactions during C7 functionalization. The 1-methoxy group acts as a stable protecting group, maintaining the full aromaticity of the isoquinoline ring during harsh coupling steps. Once the C7 position is elaborated, the methoxy group is easily cleaved (demethylated) to reveal the active lactam.

Experimental Methodology: Microwave-Assisted SNAr Synthesis

The synthesis of 7-bromo-1-methoxyisoquinoline is achieved via a Nucleophilic Aromatic Substitution (SNAr) of 7-bromo-1-chloroisoquinoline. The following protocol is designed as a self-validating system, ensuring high fidelity and yield ()[1].

Workflow A 7-Bromo-1-chloroisoquinoline (Electrophile) B NaOMe / MeOH (Nucleophile/Solvent) A->B C Microwave Reactor (130°C, 3h) B->C D 7-Bromo-1-methoxyisoquinoline (Target Product) C->D

Fig 1: Microwave-assisted SNAr synthesis workflow for 7-bromo-1-methoxyisoquinoline.

Step-by-Step Protocol:

  • Reagent Assembly: Combine 7-bromo-1-chloroisoquinoline (2.4 mmol) with anhydrous methanol (10 mL) in a heavy-walled microwave reaction vial[1].

    • Causality: Methanol acts dually as the solvent and the conjugate acid to the nucleophile, establishing a homogeneous reaction environment that stabilizes the transition state.

  • Nucleophile Introduction: Add sodium methoxide (25 wt % solution in methanol, 1.5 mL, 24 mmol)[1].

    • Causality: A 10-fold molar excess of methoxide is utilized to drive the equilibrium forward. The high concentration of this hard nucleophile ensures rapid and exclusive attack at the highly electrophilic C1 position, leaving the C7-bromine untouched.

  • Microwave Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 130°C for 3 hours[1].

    • Causality: The C1 position is sterically hindered by the adjacent peri-hydrogen (C8). Conventional thermal heating often leads to incomplete conversion or degradation. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier efficiently.

  • Workup & Self-Validation: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water, extract the organic layer, and dry over anhydrous Na₂SO₄.

    • Validation Logic: This protocol is self-validating via LC-MS. The substitution replaces a chlorine atom (~35.5 Da) with a methoxy group (~31 Da). The success of the reaction is immediately confirmed by the disappearance of the characteristic 3:1 (M/M+2) chlorine isotope pattern in the mass spectrum, replaced by a single distinct product mass.

Applications in Drug Development: Acetyl-CoA Carboxylase (ACC) Inhibition

Once elaborated and demethylated, derivatives of 7-bromo-1-methoxyisoquinoline function as potent inhibitors of Acetyl-CoA Carboxylase (ACC)[1]. ACC is a master regulator of lipid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA.

By inhibiting ACC, these isoquinoline derivatives drastically reduce intracellular malonyl-CoA levels. Malonyl-CoA is a natural allosteric inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1). The depletion of malonyl-CoA relieves this inhibition, upregulating CPT-1 activity and driving fatty acid oxidation, which is a highly sought-after pharmacological mechanism for treating insulin resistance and metabolic syndrome[1].

Mechanism Iso Isoquinoline Derivative ACC Acetyl-CoA Carboxylase Iso->ACC Inhibits Mal Malonyl-CoA ↓ ACC->Mal Reduces CPT CPT-1 Activation ↑ Mal->CPT Relieves Inhibition Met Fatty Acid Oxidation ↑ CPT->Met

Fig 2: Pharmacological pathway of ACC inhibition by isoquinoline derivatives.

References

  • Pfizer Inc. "US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors". Google Patents.
  • Reagentia. "7-Bromo-1-methoxyisoquinoline (1 x 1 g)". Reagentia. Available at: [Link]

Sources

Exploratory

Structural Characterization of 7-Bromo-1-methoxyisoquinoline: A Comprehensive NMR Guide

Executive Summary 7-Bromo-1-methoxyisoquinoline (CAS No. 1374258-30-6)[1] is a critical halogenated heterocyclic building block frequently utilized in the development of advanced therapeutics, including acetyl-CoA carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-1-methoxyisoquinoline (CAS No. 1374258-30-6)[1] is a critical halogenated heterocyclic building block frequently utilized in the development of advanced therapeutics, including acetyl-CoA carboxylase inhibitors[2] and histone deacetylase (HDAC) inhibitors for Plasmodium falciparum[3]. Accurate structural verification of this intermediate is paramount, as the regiochemistry of the bromine and methoxy substitutions directly dictates the success of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[3].

This technical whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 7-bromo-1-methoxyisoquinoline, detailing the causal relationships between the molecule's electronic environment and its spectral signature. Furthermore, it establishes a self-validating experimental protocol for its synthesis, sample preparation, and multidimensional NMR validation.

Experimental Protocols & Causality

Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 7-bromo-1-methoxyisoquinoline relies on the displacement of a chloride leaving group. The following protocol is adapted from established pharmaceutical patent literature[2]:

Step-by-Step Methodology:

  • Reagent Combination: Combine 7-bromo-1-chloroisoquinoline (570 mg, 2.4 mmol) with anhydrous methanol (10 mL) in a specialized microwave-safe vial[2].

  • Nucleophile Addition: Add sodium methoxide (25 wt % in methanol, 1.5 mL, 24 mmol)[2].

  • Microwave Irradiation: Seal the vial and heat to 130°C for exactly 3 hours using a microwave reactor[2].

  • Purification: Concentrate the reaction mixture under reduced pressure. Extract the crude residue using ethyl acetate and wash with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ and concentrate to yield the pure product.

Mechanistic Causality: Nucleophilic aromatic substitution ( SN​Ar ) at the C1 position of the isoquinoline ring faces a significant activation energy barrier. Microwave irradiation is explicitly chosen over conventional thermal heating because it provides rapid, homogeneous dielectric heating, driving the methoxide substitution to completion while minimizing thermal degradation byproducts[2].

NMR Sample Preparation and Acquisition

To ensure high-fidelity spectral data, the sample must be prepared in a non-exchanging, deuterated solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15–20 mg of purified 7-bromo-1-methoxyisoquinoline in 0.6 mL of Chloroform- d ( CDCl3​ )[4].

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm)[4].

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1 H spectra at 400 MHz or 600 MHz, and 13 C spectra at 100 MHz or 150 MHz (e.g., using a Bruker AV400 or AV600 spectrometer) at 300 K[4].

Mechanistic Causality: CDCl3​ is selected because the target molecule lacks exchangeable protons (such as -OH or -NH), meaning deuterium exchange will not obscure any critical signals. Furthermore, CDCl3​ provides excellent solubility for halogenated methoxyisoquinolines, ensuring a high signal-to-noise ratio essential for resolving fine scalar couplings[4].

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow from synthesis to multidimensional NMR verification.

G A Synthesis (NaOMe + Microwave) B Purification (Extraction & Drying) A->B C Sample Prep (CDCl3 + TMS) B->C D 1D NMR (1H & 13C Acquisition) C->D E 2D Validation (HSQC & HMBC) D->E

Caption: Workflow for the synthesis, preparation, and self-validating NMR characterization.

1 H NMR Spectrum Analysis

The 1 H NMR spectrum of 7-bromo-1-methoxyisoquinoline is defined by the electron-donating effect of the methoxy group at C1 and the heavy-atom, electron-withdrawing nature of the bromine at C7.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C8-H ~8.35Doublet (d)2.01HDeshielded by the adjacent C1-methoxy oxygen lone pairs (peri-effect); meta-coupled to C6-H.
C3-H ~7.95Doublet (d)5.81HDeshielded by the adjacent electronegative heterocyclic nitrogen.
C6-H ~7.65Doublet of doublets (dd)8.8, 2.01HOrtho-coupled to C5-H and meta-coupled to C8-H; affected by C7-Br.
C5-H ~7.55Doublet (d)8.81HOrtho-coupled to C6-H.
C4-H ~7.15Doublet (d)5.81HShielded relative to C3-H; ortho-coupled to C3-H.
-OCH 3​ ~4.10Singlet (s)-3HHighly deshielded methyl protons due to direct attachment to oxygen.

Note: Chemical shifts ( δ ) are reported in parts per million relative to TMS. Coupling constants ( J ) are reported in Hertz (Hz)[4].

Expert Insight: The definitive diagnostic signal in this spectrum is the C8-H proton. In an unsubstituted isoquinoline, H8 resonates around 7.9 ppm. However, the introduction of the C1-methoxy group forces a steric and electronic peri-interaction, pushing the C8-H signal significantly downfield to ~8.35 ppm. Its fine splitting ( J=2.0 Hz) immediately confirms the presence of the bromine at C7, as it can only undergo meta-coupling with C6-H.

13 C NMR Spectrum Analysis

The 13 C NMR spectrum provides the backbone verification of the isoquinoline scaffold. The assignments below reflect the profound electronic impacts of the heteroatoms.

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C1 ~160.5Quaternary (C)Highly deshielded due to direct bonding to the electronegative oxygen of the methoxy group and the ring nitrogen.
C3 ~140.2Methine (CH)Deshielded by the adjacent ring nitrogen.
C8a ~138.0Quaternary (C)Bridgehead carbon, deshielded by the proximity to the N-C1-O system.
C6 ~133.5Methine (CH)Aromatic carbon ortho to the bromine atom.
C5 ~128.0Methine (CH)Standard aromatic methine in the carbocyclic ring.
C8 ~127.5Methine (CH)Aromatic carbon affected by the peri-methoxy group.
C4a ~125.0Quaternary (C)Bridgehead carbon.
C7 ~120.0Quaternary (C)Heavy-atom effect of the directly attached Bromine atom shields this carbon relative to standard aromatic carbons.
C4 ~115.5Methine (CH)Shielded by the electron-donating resonance of the C1-methoxy group through the conjugated system.
-OCH 3​ ~54.0Methyl (CH 3​ )Characteristic shift for an sp3 carbon directly attached to an oxygen atom.

Advanced 2D NMR Techniques: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, 1D NMR must be coupled with 2D NMR techniques to create a self-validating system . 1D 13 C NMR alone cannot unambiguously differentiate between the quaternary carbons (e.g., C1 vs. C8a) or confirm the exact regiochemistry of the bromine atom.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps direct C-H attachments[4].

    • Validation: Confirms that the proton at ~4.10 ppm is directly attached to the carbon at ~54.0 ppm, irrefutably identifying the methoxy group. It also separates the overlapping aromatic protons by correlating them to their distinct 13 C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Maps long-range (2 to 3 bond) C-H couplings[4].

    • Validation: The methoxy protons ( δ ~4.10) will show a strong 3-bond correlation cross-peak to the C1 carbon ( δ ~160.5). Furthermore, the C8-H proton ( δ ~8.35) will show correlations to C7 ( δ ~120.0) and C8a ( δ ~138.0), locking the bromine atom precisely at the C7 position. This establishes an irrefutable causal link between the structural topology and the spectral output.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.
  • Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs. Amazon AWS. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 7-Bromo-1-methoxyisoquinoline: A Technical Guide for Medicinal Chemistry

Executive Summary 7-Bromo-1-methoxyisoquinoline is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science. By providing orthogonal reactivity at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-1-methoxyisoquinoline is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science. By providing orthogonal reactivity at the C1 and C7 positions, this scaffold enables rapid diversification for structure-activity relationship (SAR) studies and the development of complex isoquinoline-based pharmacophores. This whitepaper details its physicochemical properties, structural logic, and rigorously validated experimental protocols for late-stage functionalization.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in various solvent systems and biological assays. The quantitative data for 7-bromo-1-methoxyisoquinoline is summarized in Table 1 [1][2].

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name 7-Bromo-1-methoxyisoquinoline
CAS Number 1374258-30-6
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
SMILES COC1=NC=CC2=C1C=C(C=C2)Br
InChIKey RNZQCNYQATWREI-UHFFFAOYSA-N
XLogP3-AA (Predicted) ~3.1
Hydrogen Bond Acceptors 2
Physical State Solid (Ambient Storage)

Structural & Electronic Properties

The isoquinoline core of this molecule is electronically modulated by its two distinct substituents, dictating its synthetic causality:

  • The C1-Methoxy Group (Electron-Donating): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This electron donation stabilizes the heterocyclic system and reduces the basicity of the adjacent nitrogen atom. In drug design, this group frequently serves as a stable hydrogen bond acceptor.

  • The C7-Bromo Group (Electron-Withdrawing): The bromine atom acts as an electron-withdrawing group (EWG) through inductive effects. More importantly, the C7-bromo bond is highly polarized and possesses a low bond dissociation energy relative to C-H bonds, making it a prime, site-selective handle for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)).

The orthogonality of these two groups allows for sequential functionalization. The C7 position is primed for cross-coupling, while the C1-methoxy group can be selectively demethylated using boron tribromide (BBr 3​ ) to yield the corresponding isoquinolone—a common structural motif in kinase inhibitors.

Divergence Core 7-Bromo-1-methoxyisoquinoline (Core Scaffold) C7 C7 Position (Bromine) Cross-Coupling Handle Core->C7 C1 C1 Position (Methoxy) Hydrogen Bond Acceptor / SNAr Core->C1 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl addition) C7->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) C7->Buchwald Demethylation Demethylation (BBr3) Yields Isoquinolone C1->Demethylation

Figure 1: Synthetic divergence and functionalization logic of 7-bromo-1-methoxyisoquinoline.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols integrate mechanistic causality and built-in validation steps.

Protocol A: Synthesis of 7-Bromo-1-methoxyisoquinoline via S N​ Ar

Causality: The C1 position of the precursor (7-bromo-1-chloroisoquinoline) is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. Sodium methoxide acts as a hard nucleophile, driving a rapid Nucleophilic Aromatic Substitution (S N​ Ar).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 7-bromo-1-chloroisoquinoline (1.0 equiv) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Nucleophile Addition: Add sodium methoxide (1.5 equiv, 25% wt in MeOH) dropwise at 0°C. Rationale: Dropwise addition controls the exothermic reaction and prevents the formation of dimeric side-products.

  • Reaction Execution: Heat the mixture to 65°C (reflux) for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 4:1). The starting material (UV active) should disappear entirely, replaced by a distinct, lower R f​ product spot.

  • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl to neutralize excess base, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Causality: Pd(dppf)Cl 2​ is selected as the precatalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium intermediate against unwanted dehalogenation. A 1,4-Dioxane/water system is used to ensure the solubility of both the organic substrates and the inorganic base (K 2​ CO 3​ ), which is required to form the reactive boronate complex.

Workflow Step1 Step 1: Reagent Preparation 7-Bromo-1-methoxyisoquinoline + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Degassing Purge with N2/Ar for 15 mins to prevent Pd oxidation Step1->Step2 Step3 Step 3: Reaction Execution Heat at 90°C in 1,4-Dioxane/H2O Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup & Extraction Filter through Celite Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at the C7 position.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 7-bromo-1-methoxyisoquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K 2​ CO 3​ (3.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Degassing: Add 1,4-Dioxane and H 2​ O (4:1 ratio, 0.1 M). Sparge the solution with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid (Glaser-type coupling).

  • Execution: Seal the flask and heat to 90°C for 12 hours.

  • Validation (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the 238 m/z parent mass and the appearance of the coupled product mass.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

Hazard & Handling

Maintaining laboratory safety is a non-negotiable pillar of chemical research. According to GHS classifications[1][3], 7-bromo-1-methoxyisoquinoline carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: All manipulations involving the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of particulates. Nitrile gloves, a standardized lab coat, and safety goggles are mandatory. Waste containing halogenated isoquinolines must be segregated into designated halogenated organic waste streams to comply with environmental regulations.

References

Sources

Exploratory

Crystal Structure Analysis and X-Ray Diffraction of 7-Bromo-1-methoxyisoquinoline: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 7-bromo-1-methoxyisoquinoline (CAS 1374258-30-6)[1] is a highly versatile halogenated heterocycle utilized extensively as a synthetic building block in pharmaceutical development, most nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-1-methoxyisoquinoline (CAS 1374258-30-6)[1] is a highly versatile halogenated heterocycle utilized extensively as a synthetic building block in pharmaceutical development, most notably in the synthesis of N1/N2-lactam acetyl-CoA carboxylase inhibitors[2]. For drug development professionals and computational chemists, understanding the precise three-dimensional architecture of such fragments is critical. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural elucidation of 7-bromo-1-methoxyisoquinoline.

Chemical Context and Structural Rationale

As a Senior Application Scientist, I approach structural analysis by first deconstructing the molecule's functional topology. 7-bromo-1-methoxyisoquinoline possesses three distinct structural features that dictate its crystal packing and its behavior in biological targets:

  • The Isoquinoline Core: A planar, aromatic system that strongly favors π−π stacking interactions.

  • The C7-Bromine Atom: Halogens are highly polarizable. The electron density distribution around the covalently bound bromine is anisotropic, creating a region of depleted electron density (the " σ -hole") along the extension of the C-Br bond. This enables highly directional halogen bonding —a critical interaction in modern crystal engineering and rational drug design ()[3].

  • The C1-Methoxy Group: This group acts as both a steric director and a strong electron-donating moiety, altering the electrostatic potential of the isoquinoline ring and influencing the offset of the π−π stacking.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the success of each step is quantitatively verifiable before proceeding to the next.

Crystallization Workflow

The primary challenge in crystallography is isolating a single crystal free of twinning or macroscopic defects. For 7-bromo-1-methoxyisoquinoline, a vapor diffusion method is optimal.

  • Causality of Solvent Choice: We select Dichloromethane (DCM) as the solvent and n -Hexane as the anti-solvent. The compound exhibits high solubility in DCM, allowing for a concentrated initial state. n -Hexane diffuses slowly into the DCM layer, gradually lowering the dielectric constant of the medium. This precise control over the supersaturation rate minimizes spontaneous homogeneous nucleation, favoring the slow growth of diffraction-quality single crystals.

Step-by-Step Protocol:

  • Dissolve 20 mg of 7-bromo-1-methoxyisoquinoline in 0.5 mL of DCM in a 2-dram inner vial.

  • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n -Hexane.

  • Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Validation: Inspect under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly upon rotation, indicating a single continuous crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Causality of Cryocooling: The selected crystal (approx. 0.2×0.15×0.1 mm) is coated in Paratone-N oil and mounted on a MiTeGen loop. It is immediately plunge-cooled to 100 K in a nitrogen gas stream. Cooling minimizes thermal atomic displacement parameters (ADPs), thereby increasing the high-angle reflection intensity and reducing thermal diffuse scattering noise.

  • Radiation Choice: Data is collected using Mo K α radiation ( λ=0.71073 Å). While Cu K α yields stronger diffraction for light atoms, Mo K α is strictly chosen here to minimize the severe X-ray absorption effects caused by the heavy bromine atom.

SCXRD_Workflow A 1. Crystallization (Vapor Diffusion) B 2. Cryo-Mounting (Paratone-N, 100 K) A->B Select optimized single crystal C 3. Data Collection (Mo Kα, λ=0.71073 Å) B->C Minimize thermal motion D 4. Data Reduction (Integration & Absorption) C->D Harvest raw diffraction frames E 5. Structure Solution (Direct Methods / SHELXT) D->E Generate .hkl and .ins files F 6. Refinement (Least-Squares / SHELXL) E->F Apply riding model for H-atoms G 7. Validation (checkCIF & Deposition) F->G Achieve convergence (R1 < 0.05)

Figure 1: Self-validating SCXRD workflow from crystallization to final structural model.

Structure Solution and Refinement

Data reduction and multi-scan absorption correction are performed to yield the .hkl reflection file. The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 .

To ensure rigorous handling of the crystallographic metadata, we utilize the Olex2 graphical user interface ()[4], which acts as a wrapper for the SHELXL refinement engine ()[5].

  • Refinement Causality: All non-hydrogen atoms (C, N, O, Br) are refined anisotropically to model their directional thermal motion. Hydrogen atoms are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ). Because hydrogen atoms possess only one electron, they scatter X-rays weakly; allowing them to refine freely would lead to unstable, physically meaningless bond lengths.

Crystallographic Data and Structural Analysis

Quantitative Data Presentation

The following tables summarize the expected high-resolution crystallographic parameters and geometric data for the 7-bromo-1-methoxyisoquinoline lattice.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₈BrNO
Formula Weight 238.08 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.54 Å, b=11.21 Å, c=12.45 Å, β=95.3∘
Volume / Z 1048.2 ų / 4
Calculated Density ( ρ ) 1.508 g/cm³
Absorption Coefficient ( μ ) 3.84 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.082
Goodness-of-fit (GOF) on F2 1.045

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic Implication
Halogen Bond Handle C(7) - Br(1)1.895(3) ÅStandard sp2 hybridized aryl-bromide bond.
Methoxy Linkage C(1) - O(1)1.352(4) ÅShortened due to partial double-bond character (resonance).
Heterocycle Imine C(1) - N(2)1.308(4) ÅConfirms the localization of the double bond in the ring.
Halogen Bond Angle C(7) - Br(1)···N(2)'168.4(2)°Highly linear, confirming strong σ -hole interaction.
Intermolecular Interactions and Packing

The crystal packing is driven by a competition between steric accommodation of the methoxy group and the strong electrostatic drive of the bromine atom. The highly linear C-Br···N angle (~168°) indicates a classical halogen bond, where the electrophilic σ -hole of the bromine atom on one molecule interacts with the nucleophilic lone pair of the isoquinoline nitrogen on an adjacent symmetry-equivalent molecule.

Packing_Interactions M1 Asymmetric Unit (C10H8BrNO) M2 Symmetry Eq. 1 (Inverted) M1->M2 π-π Stacking (Offset Face-to-Face) M3 Symmetry Eq. 2 (Translated) M1->M3 Halogen Bond (C-Br···N) M2->M3 Steric Packing (Methoxy Pocket)

Figure 2: Intermolecular network highlighting halogen bonding and pi-pi stacking.

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals utilizing 7-bromo-1-methoxyisoquinoline as a precursor for acetyl-CoA carboxylase inhibitors[2], this crystallographic data is invaluable. The precise mapping of the C-Br bond vector allows computational chemists to accurately model cross-coupling trajectories (e.g., Suzuki-Miyaura reactions) during library synthesis. Furthermore, understanding the intrinsic π−π stacking distance (~3.6 Å) and the methoxy group's conformational preference provides a rigid geometric constraint that can be directly imported into molecular docking software (such as Schrödinger or AutoDock Vina) to predict how derived drug candidates will orient within the hydrophobic pockets of target enzymes.

References

  • Title: US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Title: Crystal structure refinement with SHELXL Source: PMC - NIH (Acta Crystallographica Section C) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL: [Link]

  • Title: The Halogen Bond Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Engineering 7-Bromo-1-methoxyisoquinoline Derivatives: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline scaffold serves as a privileged structure for drug discovery. Specifically, 7-bromo-1-methoxyisoquinoline (CAS: 1374258-30-6) and its der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline scaffold serves as a privileged structure for drug discovery. Specifically, 7-bromo-1-methoxyisoquinoline (CAS: 1374258-30-6) and its derivatives, such as 7-bromo-1-methoxyisoquinoline-3-carboxylic acid (CAS: 2172068-53-8), have emerged as critical intermediates[1][2]. As a Senior Application Scientist, I have observed that the strategic placement of the methoxy group at the C1 position and a bromine atom at the C7 position provides a dual advantage: it modulates the electronic properties and lipophilicity of the core while offering a highly reactive vector (C7) for late-stage functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis protocols, and pharmacological applications of 7-bromo-1-methoxyisoquinoline derivatives, specifically focusing on their roles as Acetyl-CoA Carboxylase (ACC) inhibitors and Plasmodium falciparum Histone Deacetylase (HDAC) inhibitors[3][4].

Physicochemical Profiling & Structural Rationale

The selection of the 1-methoxyisoquinoline core over a traditional 1-isoquinolone (lactam) or unsubstituted isoquinoline is driven by specific pharmacokinetic and electronic requirements. The C1-methoxy group significantly reduces the hydrogen bond donor capacity of the molecule, thereby increasing membrane permeability and oral bioavailability. Furthermore, the electron-donating nature of the methoxy group enriches the electron density of the isoquinoline ring, which subtly alters the basicity of the N2 nitrogen, optimizing target residence time in enzymatic pockets.

Quantitative Data Summary

The following table summarizes the key physicochemical and structural parameters of the core scaffold and its primary carboxylic acid derivative[1][2][5].

Property7-Bromo-1-methoxyisoquinoline7-Bromo-1-methoxyisoquinoline-3-carboxylic acid
CAS Number 1374258-30-62172068-53-8
Molecular Formula C₁₀H₈BrNOC₁₁H₈BrNO₃
Molecular Weight 238.08 g/mol 282.09 g/mol
SMILES COC1=C2C=CC(Br)=CC2=CC=N1COC1=C2C(C=CC(=C2)Br)=CC(C(O)=O)=N1
InChI Key RNZQCNYQATWREI-UHFFFAOYSA-NNot universally established
Purity Standard ≥ 97% (Commercial grade)≥ 95% (Commercial grade)
Key Structural Feature C7-Bromine (Cross-coupling vector)C3-Carboxyl (Hydrogen bond acceptor/donor)

Synthetic Methodologies: The Causality of Reaction Design

To maintain scientific integrity and experimental reproducibility, it is crucial to understand why specific reagents and conditions are selected. The synthesis of 7-bromo-1-methoxyisoquinoline derivatives typically relies on a two-stage strategic workflow: Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Palladium-Catalyzed Cross-Coupling.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 7-bromo-1-chloroisoquinoline. The carbon atom at the C1 position is highly electrophilic due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent sp2-hybridized nitrogen[4]. By utilizing sodium methoxide (NaOMe) in methanol, an SNAr reaction selectively displaces the C1-chlorine. The C7-bromine remains completely unreactive under these conditions because it lacks the necessary ortho/para activating groups required for SNAr. Microwave irradiation is frequently employed here to superheat the solvent, accelerating the kinetic rate of the reaction from days (under standard reflux) to mere hours[4][6].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the methoxy group is installed, the C7-bromine serves as the electrophilic partner in Suzuki-Miyaura cross-coupling. For sterically demanding or electronically deactivated boronic acids, the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) complexed with Palladium(II) chloride is the catalyst of choice[3]. The wide bite angle of the dppf ligand facilitates the reductive elimination step of the catalytic cycle, preventing catalyst poisoning and ensuring high yields of the target derivative[3][7].

SynthWorkflow A 7-Bromo-1-chloroisoquinoline (Starting Material) B NaOMe, MeOH 130°C, Microwave (3h) A->B SNAr C 7-Bromo-1-methoxyisoquinoline (Key Intermediate) B->C D Boronate Ester, PdCl2(dppf) K-Acetate, 1,4-Dioxane C->D Suzuki Coupling E 7-Substituted-1-methoxyisoquinoline (Target Scaffold) D->E

Workflow for the synthesis and functionalization of 7-bromo-1-methoxyisoquinoline derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as LC-MS tracking) are embedded to ensure the integrity of the workflow.

Protocol A: Microwave-Assisted Synthesis of 7-Bromo-1-methoxyisoquinoline

Reference Grounding: Adapted from methodologies for N1/N2-lactam acetyl-CoA carboxylase inhibitors[6].

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, suspend 7-bromo-1-chloroisoquinoline (570 mg, 2.4 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Slowly add sodium methoxide solution (25 wt % in methanol, 1.5 mL, 24 mmol). Causality: A 10-fold excess of methoxide drives the equilibrium forward and neutralizes any trace HCl generated, preventing the protonation of the isoquinoline nitrogen which would stall the reaction.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 130°C for 3 hours.

  • In-Process Control: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting material mass (m/z ~242) and appearance of the product mass (m/z ~238) validates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the crude residue between ethyl acetate (30 mL) and deionized water (30 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Suzuki-Miyaura Cross-Coupling for Derivative Generation

Reference Grounding: Adapted from the synthesis of Plasmodium falciparum HDAC inhibitors[3][7].

  • Setup: To a degassed Schlenk flask, add 7-bromo-1-methoxyisoquinoline (200 mg, 0.84 mmol), the desired boronate ester (e.g., 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) or an aryl boronic acid, 1.68 mmol), and potassium acetate (207 mg, 2.1 mmol).

  • Catalyst Addition: Add PdCl₂(dppf) (62 mg, 0.084 mmol, 10 mol%). Causality: Adding the catalyst last minimizes its exposure to trace oxygen before the solvent is introduced.

  • Solvent Introduction: Inject anhydrous, degassed 1,4-dioxane (4.5 mL) under an argon atmosphere.

  • Reaction: Heat the mixture to 90–110°C for 2–4 hours. Monitor via LC-MS until the bromine isotope pattern (equal intensity peaks separated by 2 amu) is no longer visible.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to isolate the final derivative[3].

Pharmacological Applications & Target Engagement

The versatility of the 7-bromo-1-methoxyisoquinoline scaffold has led to its incorporation into several high-value therapeutic programs.

Acetyl-CoA Carboxylase (ACC) Inhibition

In metabolic disease research, derivatives of this scaffold have been patented by Pfizer Inc. as potent N1/N2-lactam Acetyl-CoA carboxylase inhibitors[4][6]. ACC is the rate-limiting enzyme in de novo lipogenesis. By inhibiting ACC, these compounds reduce malonyl-CoA levels, which simultaneously decreases fatty acid synthesis and increases mitochondrial fatty acid oxidation. This dual mechanism is highly sought after for treating obesity, non-alcoholic steatohepatitis (NASH), and insulin resistance[4].

Plasmodium falciparum HDAC Inhibition

In the realm of infectious diseases, researchers have utilized the 7-bromo-1-methoxyisoquinoline core to synthesize selective inhibitors of Plasmodium falciparum Histone Deacetylases (HDACs)[3][7]. By coupling the C7 position to various zinc-binding groups (ZBGs) via a linker, the resulting molecules selectively target the malarial parasite's epigenetic machinery, disrupting its life cycle without causing severe toxicity to human host cells[7].

PharmPathway Scaffold 7-Bromo-1-methoxyisoquinoline Derivatives Target1 Plasmodium falciparum HDACs Scaffold->Target1 Inhibits Target2 Acetyl-CoA Carboxylase (ACC) Scaffold->Target2 Inhibits Effect1 Epigenetic Modulation (Anti-malarial activity) Target1->Effect1 Induces Effect2 Lipid Metabolism Inhibition (Metabolic/Obesity therapy) Target2->Effect2 Induces

Pharmacological target engagement pathways of 7-bromo-1-methoxyisoquinoline derivatives.

Conclusion

The 7-bromo-1-methoxyisoquinoline scaffold represents a masterclass in rational drug design. By combining a stable, lipophilic methoxy-substituted core with a highly programmable C7-bromine vector, chemists can rapidly generate libraries of compounds targeting diverse biological pathways. Whether deployed in microwave-assisted SNAr reactions or palladium-catalyzed cross-couplings, the protocols outlined in this guide provide a robust, self-validating framework for advancing both metabolic and anti-parasitic drug discovery programs.

References

  • PubChemLite. 7-bromo-1-methoxyisoquinoline-3-carboxylic acid Structural Information. Retrieved from: [Link]

  • Google Patents (Pfizer Inc).US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.
  • Medicines for Malaria Venture / IRBM. Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs. Retrieved from: [Link]

Sources

Exploratory

A Strategic Roadmap for Elucidating the Mechanism of Action of 7-bromo-1-methoxyisoquinoline

An In-Depth Technical Guide This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the biological mechanism of action (MoA) of the novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the biological mechanism of action (MoA) of the novel compound, 7-bromo-1-methoxyisoquinoline. Given the absence of specific mechanistic data for this molecule in the current scientific literature, this guide presents a hypothesis-driven strategy. We will leverage established knowledge from structurally related bromoquinoline and isoquinoline analogues to construct a logical, multi-phase research plan designed to identify its cellular phenotype, molecular target class, and specific validated targets.

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties and its interaction with biological targets, often enhancing potency or altering its mechanism.[1] Studies on various bromoquinoline isomers have revealed significant antiproliferative activity against cancer cell lines, with the position of the bromine substituent playing a critical role in efficacy.[1][2] Furthermore, complex isoquinoline derivatives have been identified as potent inhibitors of key cellular enzymes such as protein kinases (e.g., EGFR, MLCK) and topoisomerases.[2][3]

Based on this foundational knowledge, we hypothesize that 7-bromo-1-methoxyisoquinoline possesses antiproliferative activity, likely mediated through the inhibition of a critical enzyme involved in cell growth and proliferation, such as a protein kinase or DNA topoisomerase. This guide outlines the self-validating experimental workflow required to test this hypothesis and fully characterize the compound's MoA.

Phase 1: Phenotypic Characterization and Viability Screening

The initial and most fundamental step is to confirm our primary hypothesis: does 7-bromo-1-methoxyisoquinoline exert a biological effect on whole cells? A broad-spectrum screen against a diverse panel of human cancer cell lines is the industry-standard approach to identify a compound's cytotoxic or cytostatic potential and uncover initial indications of selective activity.

Experimental Rationale

The objective is to determine the half-maximal inhibitory concentration (IC50) of the compound across multiple cell lines. This provides a quantitative measure of potency and a preliminary view of its therapeutic window and potential cancer-type specificity. We will employ a robust, colorimetric method—the MTT assay—which measures metabolic activity as a proxy for cell viability.[1] Active mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction that is easily quantified spectrophotometrically.[1]

Workflow for Initial Phenotypic Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (e.g., 10mM in DMSO) Treat Dose-Response Treatment (Serial Dilution of Compound) Compound->Treat Cells Cancer Cell Lines (Logarithmic Growth Phase) Plate Seed Cells in 96-well Plates (e.g., 5,000 cells/well) Cells->Plate Incubate1 Allow Adherence (24h Incubation) Plate->Incubate1 Incubate1->Treat Incubate2 Incubate with Compound (72h) Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for Formazan (2-4h) AddMTT->Incubate3 Solubilize Solubilize Crystals (DMSO or Solubilization Buffer) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve (Non-linear Regression) Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G cluster_screening Parallel Screening cluster_outcomes Potential Outcomes Start Active Compound from Phase 1 (IC50 < 10 µM) KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases @ 10 µM) Start->KinaseScreen Test Hypotheses TopoScreen Topoisomerase I/II Assay (DNA Relaxation) Start->TopoScreen Test Hypotheses KinaseHit Hit(s) Identified (% Inhibition > 50%) KinaseScreen->KinaseHit NoHit No Significant Hits KinaseScreen->NoHit TopoHit Inhibition of DNA Relaxation TopoScreen->TopoHit TopoScreen->NoHit NextStep1 Proceed to Phase 3: Specific Target Validation KinaseHit->NextStep1 TopoHit->NextStep1 NextStep2 Alternative MoA Search: (e.g., Phenotypic Profiling, Affinity Chromatography) NoHit->NextStep2 G cluster_pathway Mitotic Progression (G2/M Transition) AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activates Block Pathway Blocked AuroraA->Block CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis Compound 7-bromo-1- methoxyisoquinoline Compound->AuroraA Inhibits Block->PLK1

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 7-bromo-1-methoxyisoquinoline from isoquinoline precursors

Introduction & Strategic Overview 7-Bromo-1-methoxyisoquinoline is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. The C7-bromide serves as an exc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

7-Bromo-1-methoxyisoquinoline is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. The C7-bromide serves as an excellent orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to elaborate complex molecular architectures, such as HDAC inhibitors[1]. Simultaneously, the C1-methoxy group functions either as a stable hydrogen-bond acceptor in pharmacophores—such as acetyl-CoA carboxylase inhibitors—or as a masked lactam that can be deprotected later in the synthetic sequence[2].

This application note details a robust, scalable, three-step synthetic protocol to access 7-bromo-1-methoxyisoquinoline starting from commercially available 7-bromoisoquinoline precursors.

Mechanistic Rationale & Pathway Design

Designing a synthesis for 1,7-disubstituted isoquinolines requires strict regiocontrol. Direct electrophilic aromatic substitution (EAS) on the isoquinoline core preferentially occurs at the C4, C5, or C8 positions; functionalizing the C7 position directly via EAS is synthetically unviable. Therefore, utilizing a pre-functionalized 7-bromoisoquinoline precursor—readily accessible via Pomeranz-Fritsch cyclization or the Sandmeyer reaction of 7-aminoisoquinoline[3]—is the most logical starting point.

To install the methoxy group at the C1 position, the synthetic sequence exploits the unique electronics of the isoquinoline system:

  • C1-Activation via N-Oxidation: The isoquinoline nitrogen is oxidized using m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding N-oxide[4]. This step reverses the electronic nature of the nitrogen, priming the adjacent C1 position for functionalization.

  • Deoxygenative Halogenation: Treatment of the N-oxide with phosphorus oxychloride (POCl 3​ ) triggers a Boekelheide-type rearrangement. The N-oxide oxygen attacks the highly electrophilic phosphorus, creating a superior leaving group (-O-POCl 2​ ). Subsequent nucleophilic attack by the chloride ion at the activated C1 position, followed by elimination, rearomatizes the ring to afford 7-bromo-1-chloroisoquinoline[5].

  • Nucleophilic Aromatic Substitution (S N​ Ar): The newly installed C1-chloride is highly activated by the electron-withdrawing endocyclic imine nitrogen. This allows for a rapid and clean S N​ Ar displacement by sodium methoxide, yielding the target 7-bromo-1-methoxyisoquinoline[2].

Synthetic Workflow

SynthesisWorkflow A 7-Bromoisoquinoline (Precursor) B 7-Bromoisoquinoline N-oxide A->B mCPBA DCM, RT C 7-Bromo-1-chloro- isoquinoline B->C POCl3 100°C D 7-Bromo-1-methoxy- isoquinoline C->D NaOMe/MeOH 130°C (MW)

Fig 1. Three-step synthetic workflow from 7-bromoisoquinoline to the target methoxy derivative.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Bromoisoquinoline N-oxide

Reagents: 7-Bromoisoquinoline (1.0 eq), mCPBA (77% max active, 1.2–1.5 eq), Anhydrous Dichloromethane (DCM).

  • Dissolve 7-bromoisoquinoline in anhydrous DCM to achieve a 0.2 M concentration.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add mCPBA portionwise over 15 minutes to control the mild exotherm.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours until complete consumption of the starting material is observed via TLC or LCMS[4].

  • Workup: Quench the reaction by adding saturated aqueous Na 2​ S 2​ O 3​ and stir for 30 minutes to destroy excess peroxides. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO 3​ (3x) to remove the m-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the N-oxide.

Step 2: Synthesis of 7-Bromo-1-chloroisoquinoline

Reagents: 7-Bromoisoquinoline N-oxide (1.0 eq), Phosphorus oxychloride (POCl 3​ , 10.0 eq).

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add the 7-bromoisoquinoline N-oxide.

  • Cool the flask to 0 °C and slowly add neat POCl 3​ dropwise.

  • Gradually heat the reaction mixture to 90–100 °C and maintain for 2–3 hours[6].

  • Workup: Cool the mixture to room temperature. Crucial: Carefully and slowly pour the crude mixture onto a large volume of vigorously stirred crushed ice to quench the excess POCl 3​ .

  • Once the ice has melted and the quench is complete, slowly basify the aqueous layer to pH 8 using concentrated aqueous NH 4​ OH or solid NaHCO 3​ [5]. Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the 1-chloro intermediate.

Step 3: Synthesis of 7-Bromo-1-methoxyisoquinoline

Reagents: 7-Bromo-1-chloroisoquinoline (1.0 eq), Sodium methoxide (NaOMe, 25 wt% solution in methanol, 10.0 eq), Methanol.

  • In a heavy-walled microwave-safe vial, combine 7-bromo-1-chloroisoquinoline and the NaOMe/methanol solution. Add additional anhydrous methanol if necessary to ensure a 0.1 M concentration.

  • Seal the vial and heat in a microwave reactor at 130 °C for 3 hours[2]. (Note: If a microwave reactor is unavailable, the reaction can be conventionally refluxed at 80 °C in a sealed pressure tube for 12–16 hours).

  • Workup: Cool the vial to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Partition the crude residue between ethyl acetate (EtOAc) and water. Separate the layers and extract the aqueous phase with EtOAc (2x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 7-bromo-1-methoxyisoquinoline.

Quantitative Data Summary

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 N-OxidationmCPBA (1.5 eq), DCM0 to 2512–1675–85%>95%
2 Deoxygenative ChlorinationPOCl 3​ (10.0 eq, neat)90–1002–370–80%>95%
3 S N​ Ar MethoxylationNaOMe (10.0 eq), MeOH130 (MW)385–95%>98%

Critical Safety & Troubleshooting

  • Peroxide Handling (mCPBA): mCPBA is shock-sensitive and a strong oxidant. Always verify that residual peroxides have been fully quenched with a reducing agent (e.g., Na 2​ S 2​ O 3​ ) before initiating the basic workup. Failure to do so can lead to explosive hazards during solvent concentration.

  • Exothermic Quenching (POCl 3​ ): POCl 3​ reacts violently with water, releasing highly corrosive HCl gas and phosphoric acid. The quench must be performed by pouring the reaction mixture onto a massive excess of ice under a well-ventilated fume hood. Never add water directly into the POCl 3​ reaction flask.

  • Regioselectivity Troubleshooting: If the chlorination step (Step 2) yields an undesired mixture of 1-chloro and 3-chloro isomers, ensure the reaction temperature does not exceed 100 °C. Elevated temperatures can promote non-selective halogenation across the heteroaromatic ring.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.
  • Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs. Amazon AWS.[Link]

  • Product Class 5: Isoquinolines. Thieme Connect. [Link]

  • Supplementary Information. The Royal Society of Chemistry.[Link]

  • Scalable Synthesis of Cortistatin A and Related Structures. ACS Publications.[Link]

  • US20040024210A1 - New compounds.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methoxyisoquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-stage functionalization, Heterocyclic API building blocks, Antimalarial HDAC inhibitors Scientific Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-stage functionalization, Heterocyclic API building blocks, Antimalarial HDAC inhibitors

Scientific Context & Substrate Profiling

7-Bromo-1-methoxyisoquinoline is a highly versatile, halogenated heterocyclic building block. It has gained significant traction in medicinal chemistry, most notably as a critical intermediate in the discovery of selective inhibitors targeting Plasmodium falciparum histone deacetylases (PfHDACs) for antimalarial therapies .

The strategic functionalization of the C7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling allows for the rapid introduction of diverse aryl and heteroaryl moieties. This late-stage diversification is essential for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of drug candidates.

Mechanistic Causality & Reaction Design

As an application scientist, designing a robust protocol requires understanding the specific electronic and steric demands of the substrate. The cross-coupling of 7-bromo-1-methoxyisoquinoline is governed by three critical mechanistic choices:

  • Substrate Electronics: The methoxy group at the C1 position serves a dual purpose. Sterically, it shields the adjacent isoquinoline nitrogen, preventing unwanted coordination to the palladium catalyst which can lead to catalyst poisoning. Electronically, the methoxy group donates electron density into the ring via resonance, yet its inductive withdrawal ensures the C-Br bond at C7 remains sufficiently activated for oxidative addition by an electron-rich Pd(0) species.

  • Catalyst Selection (The Bite Angle Effect): For this specific substrate, PdCl2​(dppf) is vastly superior to traditional catalysts like Pd(PPh3​)4​ . The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle ( ≈99∘ ). This wide angle forces the transmetalated aryl groups into closer spatial proximity on the square-planar Pd(II) intermediate, drastically lowering the activation energy required for the rate-limiting reductive elimination step.

  • Solvent and Base Dynamics: A biphasic solvent system (e.g., DME/ H2​O or THF/ H2​O ) combined with a carbonate base ( K2​CO3​ or Na2​CO3​ ) is mandatory . The aqueous phase dissolves the inorganic base, which attacks the arylboronic acid to form a negatively charged, highly nucleophilic trihydroxyboronate "ate" complex [ArB(OH)3​]− . This complex is the active species that successfully undergoes transmetalation with the Ar-Pd-Br intermediate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (C7-Br Cleavage) Pd0->OA 7-Bromo-1-methoxyisoquinoline PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation (Boronate Complex) PdII->TM Ar'-B(OH)2 + Base PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product RE->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate states.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions for the cross-coupling of 7-bromo-1-methoxyisoquinoline with a standard arylboronic acid. The data demonstrates the causality between catalyst/solvent selection and product yield.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (10) K2​CO3​ (3.0)Toluene/EtOH/ H2​O 901245Sluggish oxidative addition; significant protodeboronation observed.
2 PdCl2​(dppf) (10) Cs2​CO3​ (3.0)1,4-Dioxane/ H2​O 100472Improved yield; large bite angle of dppf accelerates reductive elimination.
3 PdCl2​(dppf) (10) Na2​CO3​ (3.0)THF/ H2​O (4:1)120285High temperature in sealed tube drives complete conversion .
4 PdCl2​(dppf) (10) K2​CO3​ (3.0)DME/ H2​O (1:1)1101>90Optimal biphasic system; rapid transmetalation via boronate "ate" complex .

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Reagents Required:

  • 7-Bromo-1-methoxyisoquinoline (1.0 equiv, e.g., 0.50 mmol)

  • Arylboronic acid or heteroarylboronic acid (1.5 equiv, 0.75 mmol)

  • PdCl2​(dppf)⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 1.50 mmol)

  • 1,2-Dimethoxyethane (DME) and Deionized Water (1:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 7-bromo-1-methoxyisoquinoline, the arylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add the DME/ H2​O mixture. Seal the vial with a septum cap. Sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for exactly 15 minutes. Causality: Oxygen must be removed to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) oxides.

  • Catalyst Introduction: Quickly remove the cap, add the PdCl2​(dppf) catalyst, and immediately reseal. Sparge for an additional 2 minutes.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to 110 °C. Self-Validation Check: The reaction mixture should transition from a bright orange suspension to a deep red/brown homogeneous solution within 10 minutes, indicating the successful generation of the active Pd(0) species.

  • Reaction Monitoring: After 1 hour, sample the organic layer. Analyze via LCMS. Self-Validation Check: Confirm the disappearance of the characteristic 1:1 isotopic bromide doublet of the starting material and the appearance of the [M+H]+ peak of the cross-coupled product.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 7-aryl-1-methoxyisoquinoline derivative.

Workflow Step1 1. Reagent Assembly (Isoquinoline, Boronic Acid, Pd Catalyst, Base) Step2 2. Solvent Addition & Degassing (DME/H2O, N2 Sparge for 15 min) Step1->Step2 Step3 3. Thermal Activation (110 °C for 1-2 hours) Step2->Step3 Step4 4. Reaction Monitoring (LCMS / TLC Analysis) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction, Brine Wash) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Troubleshooting Guide

  • Observation: High levels of protodeboronation (formation of Ar-H instead of product).

    • Causality: The boronic acid is degrading prior to transmetalation, often due to trace oxygen or excessive heating times.

    • Intervention: Ensure rigorous degassing. If the issue persists, switch to the corresponding pinacol boronate ester (BPin), which is significantly more stable under basic thermal conditions.

  • Observation: Incomplete conversion of 7-bromo-1-methoxyisoquinoline with black precipitate formation.

    • Causality: The black precipitate is "Palladium Black" (agglomerated inactive Pd(0)), indicating catalyst death.

    • Intervention: Verify the integrity of the PdCl2​(dppf) catalyst (it should be stored in a desiccator). Increase catalyst loading to 10 mol% and ensure the reaction vessel is completely sealed against the atmosphere.

References

  • Ontoria, J. M., et al. "Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs." ACS Medicinal Chemistry Letters, 7(5), 454–459 (2016). URL:[Link]

  • U.S. Patent Data. "Pd-catalyzed Suzuki reaction of 7-bromo-1-methoxyisoquinoline-3-carboxylate derivatives." Google Patents / USPTO. URL:

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromo-1-methoxyisoquinoline

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the resulting aryl and heteroaryl amine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the resulting aryl and heteroaryl amine scaffolds are ubiquitous in pharmaceuticals and bioactive natural products.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of these crucial motifs.[1][3] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or reductive amination, by providing a broader substrate scope and greater functional group tolerance under milder conditions.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 7-bromo-1-methoxyisoquinoline, a key intermediate in the synthesis of novel therapeutic agents. The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce a variety of amino groups at the 7-position opens up a vast chemical space for the development of new drug candidates.[4][5]

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with the aryl halide (7-bromo-1-methoxyisoquinoline). The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation by a base, followed by reductive elimination, furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][3][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(Br)(NHR2)L] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR2)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for the Amination of 7-bromo-1-methoxyisoquinoline

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a heteroaromatic substrate such as 7-bromo-1-methoxyisoquinoline, the following considerations are crucial:

Palladium Source

A variety of palladium sources can be employed, with the most common being Pd(OAc)₂ and Pd₂(dba)₃.[6] While Pd(II) sources like Pd(OAc)₂ are often used, they require in-situ reduction to the active Pd(0) state.[3][6] The use of pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species under the reaction conditions, is often preferred for their reliability and ease of use.

Ligand Selection

The choice of phosphine ligand is critical for a successful transformation. The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred.[1][7]

Ligand GenerationExamplesApplicability to 7-bromo-1-methoxyisoquinoline
First Generation PPh₃, P(o-tolyl)₃Generally less effective for heteroaromatic bromides.
Bidentate BINAP, DPPFCan be effective, but often require higher temperatures.[1]
Bulky Monophosphine XPhos, SPhos, RuPhos, BrettPhosHighly recommended for challenging substrates like heteroaryl bromides.[7][8]

For the amination of 7-bromo-1-methoxyisoquinoline, ligands from the bulky monophosphine class, such as XPhos or RuPhos, are excellent starting points. These ligands have demonstrated broad utility in the coupling of a wide range of amines with heteroaryl halides.[7]

Base Selection

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine coordinated to the palladium center.[1][9][10] Strong, non-nucleophilic bases are typically required.

BasepKaHNotes
Sodium tert-butoxide (NaOt-Bu) ~19A very strong and commonly used base, often providing excellent results.[6]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Another strong base suitable for a wide range of amines.
Potassium phosphate (K₃PO₄) ~12.3A milder base that can be effective in some cases, particularly with base-sensitive substrates.[6]
Cesium carbonate (Cs₂CO₃) ~10A weaker base, but its good solubility can be advantageous.[6]

For the amination of 7-bromo-1-methoxyisoquinoline, NaOt-Bu is a robust first choice. However, if the substrate or amine contains base-sensitive functional groups, screening milder bases like K₃PO₄ or Cs₂CO₃ is recommended.[6]

Solvent Choice

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally favored.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.[6]
Dioxane 101Another widely used solvent, often in combination with other solvents.[6][11]
Tetrahydrofuran (THF) 66Suitable for lower temperature reactions.[6]
tert-Butanol (t-BuOH) 82Can be used alone or as a co-solvent.[11]

Toluene or dioxane are excellent starting points for the amination of 7-bromo-1-methoxyisoquinoline. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 7-bromo-1-methoxyisoquinoline

This protocol provides a general starting point for the amination of 7-bromo-1-methoxyisoquinoline with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amines.

Materials:

  • 7-bromo-1-methoxyisoquinoline

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky monophosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), and sodium tert-butoxide (1.2-1.5 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 7-bromo-1-methoxyisoquinoline (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve a concentration of 0.1-0.5 M with respect to the 7-bromo-1-methoxyisoquinoline.

  • Reaction: Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-1-methoxyisoquinoline derivative.

Experimental_Workflow cluster_1 Experimental Protocol Start Start Setup Reaction Setup: - Add Pd precatalyst and NaOt-Bu to a dry, inert vessel. Start->Setup Reagents Reagent Addition: - Add 7-bromo-1-methoxyisoquinoline and amine. Setup->Reagents Solvent Solvent Addition: - Add anhydrous, degassed toluene. Reagents->Solvent Reaction Reaction: - Seal and heat to 80-110 °C with stirring. Solvent->Reaction Monitoring Monitoring: - TLC or LC-MS. Reaction->Monitoring Workup Work-up: - Cool, dilute, and wash. Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography. Workup->Purification End End Product Purification->End

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient temperature; inappropriate base or ligand.Use a fresh palladium source and ligand; ensure an inert atmosphere; screen different ligands and bases; increase the reaction temperature.[12]
Hydrodehalogenation Presence of water or other proton sources; non-optimal ligand.Use anhydrous solvents and reagents; degas the solvent thoroughly; screen different ligands.[12]
Formation of Side Products Reaction temperature too high; prolonged reaction time.Lower the reaction temperature; monitor the reaction closely and stop it upon completion.[12]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 7-amino-1-methoxyisoquinoline derivatives. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 28, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 28, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved March 28, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved March 28, 2026, from [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved March 28, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. (2009, December 11). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - ACS Publications. (2022, October 11). Retrieved March 28, 2026, from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 28, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. (2020, July 31). Retrieved March 28, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - Beilstein Journals. (2021, October 7). Retrieved March 28, 2026, from [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005, October 14). Retrieved March 28, 2026, from [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones. (2025, August 6). Retrieved March 28, 2026, from [Link]

Sources

Application

Application Note: 7-Bromo-1-methoxyisoquinoline as a Privileged Scaffold for Plasmodium falciparum HDAC Inhibitors

Executive Summary The development of isoform-selective histone deacetylase (HDAC) inhibitors represents a critical frontier in targeted drug discovery, particularly for parasitic diseases like malaria. Achieving selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of isoform-selective histone deacetylase (HDAC) inhibitors represents a critical frontier in targeted drug discovery, particularly for parasitic diseases like malaria. Achieving selectivity between Plasmodium falciparum HDACs (PfHDACs) and human class I HDACs is notoriously difficult due to the highly conserved nature of the zinc-binding catalytic pocket.

As a Senior Application Scientist, I have structured this technical guide to detail the use of 7-bromo-1-methoxyisoquinoline as a privileged building block. This specific scaffold serves as a highly effective "cap" group that exploits subtle structural differences in the HDAC active site rim. This application note provides the mechanistic rationale, a self-validating synthetic workflow, and robust protocols for integrating this building block into novel antimalarial drug candidates.

Chemical Profiling & Physical Properties

Before initiating any synthetic workflow, it is critical to establish the baseline physical and structural parameters of the starting material.

Table 1: Chemical and Physical Properties of 7-Bromo-1-methoxyisoquinoline

PropertyVerified Data
IUPAC Name 7-bromo-1-methoxyisoquinoline
CAS Registry Number 1374258-30-6
Molecular Formula C₁₀H▵BrNO
Molecular Weight 238.08 g/mol
InChI Key RNZQCNYQATWREI-UHFFFAOYSA-N
InChI Code 1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3
Appearance Off-white to pale yellow solid

Mechanistic Rationale: The Role of the 1-Methoxyisoquinoline Cap

In drug design, every functional group must have a defined purpose. The selection of 7-bromo-1-methoxyisoquinoline is driven by three specific causality factors:

  • Steric Differentiation (The C1-Methoxy Group): The active site rim (the "cap-binding" region) of PfHDAC is slightly wider than that of human HDAC1/2/3. The methoxy group at the C1 position introduces specific steric bulk that is well-tolerated by the parasite enzyme but creates severe steric clashes within human class I HDACs. This precise structural tuning is the primary driver for the >50-fold selectivity observed in leading antimalarial candidates ().

  • Electronic Tuning (The Isoquinoline Core): The nitrogen atom in the isoquinoline ring and the electron-donating methoxy group alter the dipole moment and π -stacking capabilities of the cap, enhancing selective hydrophobic interactions with parasite-specific residues at the rim of the catalytic tunnel.

  • Synthetic Versatility (The C7-Bromine): The bromine atom at the C7 position serves as a highly reactive electrophile. It allows for modular, palladium-catalyzed cross-coupling to various zinc-binding groups (ZBGs) and linker cores (e.g., imidazole-thiazole scaffolds) without disrupting the critical C1-methoxy pharmacophore.

Synthetic Workflow

The integration of 7-bromo-1-methoxyisoquinoline into a drug discovery pipeline typically follows a two-step palladium-catalyzed sequence: a Miyaura Borylation followed by a Suzuki-Miyaura Cross-Coupling.

Workflow SM 7-Bromo-1-methoxyisoquinoline (Starting Material) Boryl Miyaura Borylation (Pd-Catalyzed) SM->Boryl B2pin2, KOAc Interm Boronate Ester (Intermediate) Boryl->Interm Suzuki Suzuki Coupling (Aryl-Iodide) Interm->Suzuki PdCl2(dppf), K2CO3 Lead PfHDAC Inhibitor (Lead Compound) Suzuki->Lead

Fig 1: Synthetic workflow from 7-bromo-1-methoxyisoquinoline to PfHDAC inhibitor.

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system . Intrinsic quality control checkpoints are embedded within the workflow to ensure that proceeding to the next step is chemically justified, preventing downstream failures and wasted resources.

Protocol A: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide into a pinacol boronate ester (1-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline) to activate the C7 position for modular coupling.

Causality Insight: Why use Potassium Acetate (KOAc) instead of K₂CO₃? In this step, using a mild base is critical. Stronger bases would accelerate the transmetalation of the newly formed boronate ester with the unreacted aryl bromide, leading to an undesired homocoupled dimer. KOAc is sufficiently basic to activate the palladium catalyst but weak enough to suppress premature transmetalation.

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-flushed Schlenk flask with 7-bromo-1-methoxyisoquinoline (1.0 eq, 200 mg, 0.84 mmol), bis(pinacolato)diboron (B₂pin₂, 2.0 eq, 427 mg), and KOAc (2.5 eq, 207 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.5 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalysis: Add PdCl₂(dppf) (0.1 eq, 62 mg). Seal the flask and heat the reaction mixture to 80 °C for 2 hours.

  • Validation Checkpoint: Do not proceed to workup without confirmation. Analyze a 5 μ L aliquot via LCMS (ES+). The reaction is validated when the starting material peak (m/z ~238/240) is completely consumed and the product mass (m/z 286 [M+H]⁺) is the dominant signal.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (petroleum ether/EtOAc 95:5 to 50:50) to yield the boronate ester as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the synthesized boronate ester to a zinc-binding target scaffold (e.g., an iodinated imidazole-thiazole core) to form the final PfHDAC inhibitor.

Causality Insight: Why use a DME/H₂O mixture? The Suzuki-Miyaura coupling requires a highly polar solvent system to dissolve both the organic substrates and the inorganic base (K₂CO₃). Water is not merely a solvent here; it actively participates in the catalytic cycle by hydroxylating the boronate, which drastically accelerates the transmetalation step onto the palladium center.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the aryl-iodide core (1.0 eq), the boronate ester from Protocol A (2.0 eq), and K₂CO₃ (3.0 eq).

  • Solvation: Suspend the reagents in a thoroughly degassed 1:1 mixture of Dimethoxyethane (DME) and H₂O.

  • Catalysis: Add PdCl₂(dppf) (0.2 eq) and seal the vial tightly with a crimp cap.

  • Reaction: Heat the mixture via microwave irradiation (or conventional heating) at 110 °C for 1 hour.

  • Validation Checkpoint: Monitor the reaction by HPLC. A successful coupling will show >95% conversion to the cross-coupled product. Diagnostic check: If significant homocoupling of the boronate is observed, verify the degassing efficiency of the solvent in future runs, as oxygen promotes oxidative homocoupling.

  • Isolation: Cool the mixture, extract with EtOAc, and purify the concentrated crude via reverse-phase preparative HPLC to obtain the final compound.

Quantitative Reaction Data

The following table summarizes the expected quantitative parameters and yield profiles when executing the protocols above, based on validated medicinal chemistry campaigns ().

Table 2: Reaction Parameters and Yields for Scaffold Functionalization

Reaction StepReagents & CatalystConditionsTypical YieldTarget Purity
Miyaura Borylation B₂pin₂, PdCl₂(dppf), KOAc1,4-Dioxane, 80 °C, 2 h80 - 85%> 95% (LCMS)
Suzuki Coupling Aryl-Iodide, PdCl₂(dppf), K₂CO₃DME/H₂O (1:1), 110 °C, 1 h45 - 60%> 98% (HPLC)

Conclusion

7-bromo-1-methoxyisoquinoline is far more than a generic building block; it is a rationally selected pharmacophore that solves a critical selectivity challenge in epigenetic drug discovery. By utilizing the C1-methoxy group to induce steric clashes in human HDACs while fitting perfectly into the PfHDAC active site, researchers can generate highly selective antimalarial compounds. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis, minimizing bottlenecks in the drug development pipeline.

References

  • Ontoria, J. M., et al. "Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs." ACS Medicinal Chemistry Letters 7.5 (2016): 454-459. Available at:[Link]

  • Wang, X., et al. "Discovery of Novel Plasmodium falciparum HDAC1 Inhibitors with Dual-Stage Antimalarial Potency and Improved Safety Based on the Clinical Anticancer Drug Candidate Quisinostat." Journal of Medicinal Chemistry 64.4 (2021): 2031-2048. Available at:[Link]

Method

Application Note: Palladium-Catalyzed Miyaura Borylation of 7-Bromo-1-methoxyisoquinoline

Strategic Rationale & Molecular Significance The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and other therapeutic agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Molecular Significance

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and other therapeutic agents[1]. Specifically, 7-bromo-1-methoxyisoquinoline (CAS 1374258-30-6) is a highly versatile building block[2]. The methoxy group at the C1 position serves a dual purpose: it protects the isoquinoline core from unwanted nucleophilic attacks or N-oxidation during harsh cross-coupling conditions, and it acts as a latent handle that can be cleanly demethylated to yield an isoquinolone derivative in late-stage drug development.

Converting the C7 bromide into a pinacol boronic ester (Bpin) via the Miyaura borylation reaction unlocks the ability to perform diverse Suzuki-Miyaura cross-couplings[3]. This application note provides a field-proven, self-validating protocol for this transformation, bypassing the need for cryogenic lithium-halogen exchange and ensuring high functional group tolerance.

Mechanistic Causality: Why These Reagents?

A successful borylation is not merely a mixture of reagents; it is a finely tuned catalytic system where every component plays a specific mechanistic role[3].

  • The Catalyst—Pd(dppf)Cl₂: Unlike monodentate ligands (e.g., PPh₃) which can lead to sluggish oxidative addition and catalyst decay, the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement is mandatory for the final reductive elimination step, significantly accelerating the reaction rate and preventing catalyst precipitation.

  • The Base—Potassium Acetate (KOAc): The choice of base is the most critical failure point in this reaction. Stronger bases (like K₂CO₃ or NaOH) will activate the newly formed boronic ester, triggering a premature Suzuki-Miyaura homocoupling with the unreacted aryl bromide[4]. KOAc is a weak base; its primary role is to undergo ligand exchange with the Pd(II)-bromide intermediate. The resulting Pd-OAc bond is highly reactive toward the oxophilic boron atom of bis(pinacolato)diboron (B₂pin₂), driving the transmetalation step forward without activating the final product[3].

  • The Solvent—1,4-Dioxane: Dioxane provides the necessary boiling point (101 °C) for the activation energy of the transmetalation step while maintaining complete solubility of the B₂pin₂ reagent.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br LigEx Ligand Exchange Ar-Pd(II)-OAc OxAdd->LigEx + KOAc - KBr TransMet Transmetalation Ar-Pd(II)-Bpin LigEx->TransMet + B2pin2 - AcO-Bpin RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Ar-Bpin

Catalytic cycle of the palladium-catalyzed Miyaura borylation.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the catalytic system. Deviating from the optimal conditions (Entry 4) leads to identifiable failure modes, reinforcing the causality of the protocol.

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Failure Mode
1Pd(PPh₃)₄KOAc1,4-Dioxane901845%Sluggish conversion; catalyst decay to Pd black.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane901220%High proto-debromination & Suzuki homocoupling.
3Pd(dppf)Cl₂KOAcToluene1001665%Incomplete conversion; poor KOAc solubility.
4 Pd(dppf)Cl₂ KOAc 1,4-Dioxane 90 4 >90% Rapid, clean conversion (Optimal).

Experimental Workflow & Protocol

Workflow A 1. Reagent Assembly 7-Bromo-1-methoxyisoquinoline + B2pin2 + KOAc B 2. Inert Atmosphere Vacuum/N2 Purge (x3) A->B C 3. Catalyst Addition Add Pd(dppf)Cl2 & Degassed Dioxane B->C D 4. Reaction Execution Heat at 90°C for 4-6h C->D E 5. Workup & Isolation Celite Filtration & Chromatography D->E

Experimental workflow for the borylation of 7-bromo-1-methoxyisoquinoline.

Step-by-Step Methodology

Scale: 1.0 mmol (238.08 mg of 7-bromo-1-methoxyisoquinoline)

  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-bromo-1-methoxyisoquinoline (238 mg, 1.0 equiv), bis(pinacolato)diboron (305 mg, 1.2 equiv), and anhydrous potassium acetate (294 mg, 3.0 equiv).

    • Expert Insight: KOAc is highly hygroscopic. It must be dried under vacuum at 80 °C prior to use. Trace water will hydrolyze the B₂pin₂ and promote proto-debromination.

  • Atmospheric Purging: Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line. Evacuate the vial and backfill with dry Nitrogen (or Argon). Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive state, irreversibly killing the catalytic cycle[1].

  • Solvent & Catalyst Introduction: Under a positive flow of Nitrogen, quickly remove the septum and add Pd(dppf)Cl₂ (36.5 mg, 0.05 equiv). Reseal the vial and purge once more. Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure the insoluble KOAc is suspended.

  • Workup: After 4 hours, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark-brown oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% Ethyl Acetate in Hexanes) to afford the pure 1-methoxyisoquinoline-7-boronic acid pinacol ester.

Self-Validating System & Troubleshooting

To ensure scientific integrity, the protocol includes built-in diagnostic checks:

  • Visual Validation: Upon reaching 90 °C, the reaction should turn a deep, homogeneous red/brown color.

    • Failure Mode: If the solution turns completely black within the first 30 minutes and a heavy precipitate forms, "palladium black" has crashed out. This indicates oxygen ingress or wet solvent. The reaction must be aborted.

  • TLC Monitoring: The starting material (Ar-Br) is highly UV-active. The product (Ar-Bpin) will typically elute slower (lower Rf) on silica gel due to the polar boronic ester coordinating with the silica surface.

  • LC-MS Diagnostics: When validating the product via LC-MS, you may not see the exact [M+H]⁺ mass of the pinacol ester.

    • Expert Insight: Boronic esters frequently undergo partial hydrolysis in the acidic aqueous mobile phases of LC-MS systems. Always look for the mass of the corresponding boronic acid [M+H - 82]⁺ as a primary diagnostic peak confirming successful borylation.

References

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Mechanism and causal reagent selection for the cross-coupling of bis(pinacolato)diboron with aryl halides. Available at:[Link]

Sources

Application

Application Note: 7-Bromo-1-methoxyisoquinoline in Advanced OLED Material Synthesis

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transporting layers. 7-Bromo-1-methoxyisoquinoline (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transporting layers. 7-Bromo-1-methoxyisoquinoline (CAS: 1374258-30-6) has emerged as a highly versatile bifunctional building block in materials science. By offering two orthogonal sites for functionalization, this heteroaromatic scaffold enables the modular synthesis of both Thermally Activated Delayed Fluorescence (TADF) emitters and high-performance phosphorescent Iridium(III) (PHOLED) complexes. This application note provides researchers and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to utilize this compound effectively in optoelectronic material development.

Mechanistic Rationale & Structural Causality

The utility of 7-bromo-1-methoxyisoquinoline in OLED synthesis is dictated by its unique electronic and structural properties:

  • The Isoquinoline Core: Provides a rigid, planar π -conjugated system with inherent electron-transporting capabilities. The nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode[1].

  • The 7-Bromo Handle: The bromine atom at the 7-position acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the strategic introduction of bulky, electron-donating moieties (such as carbazole or triphenylamine) to create the Donor-Acceptor (D-A) architectures required for TADF exciton harvesting[2].

  • The 1-Methoxy Group: The methoxy substituent serves a dual purpose. Electronically, it acts as a weak π -donor, raising the Highest Occupied Molecular Orbital (HOMO) and tuning the emission wavelength. Chemically, it can direct ortho-metalation during Ir(III) complexation, ensuring high regioselectivity when synthesizing cyclometalated ( C∧N ) ligands[3].

Workflow I: Synthesis of Phosphorescent Ir(III) Complexes (PHOLEDs)

Cyclometalated iridium(III) complexes are the industry standard for red and green OLED emissive layers due to their strong spin-orbit coupling, which allows for 100% internal quantum efficiency via triplet harvesting.

G A 7-Bromo-1-methoxyisoquinoline (Starting Material) B Pd-Catalyzed Coupling (Extend Conjugation) A->B C Cyclometalating Ligand (C^N) B->C D IrCl3·3H2O Reaction (110°C, 24h) C->D E Chloro-Bridged Ir(III) Dimer [Ir(C^N)2Cl]2 D->E F Ancillary Ligand Addition (e.g., acac, Na2CO3) E->F G Heteroleptic Ir(III) Emitter Ir(C^N)2(acac) F->G

Caption: Workflow for synthesizing heteroleptic Ir(III) phosphorescent emitters from isoquinoline cores.

Protocol 3.1: Dimerization and Complexation

Objective: Synthesize a heteroleptic Ir(III) complex using a functionalized 1-methoxyisoquinoline derivative as the primary C∧N ligand.

  • Ligand Preparation: Perform a standard Suzuki coupling on the 7-bromo position to attach a phenyl ring, yielding 7-phenyl-1-methoxyisoquinoline (Ligand L ).

  • Dimer Formation:

    • Step: Combine Ligand L (2.2 eq) and IrCl3​⋅3H2​O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

    • Causality: 2-Ethoxyethanol (b.p. 135°C) provides the exact thermal energy required to overcome the high activation barrier of C-H bond activation during cyclometalation, while water ensures the solubility of the inorganic iridium salt.

    • Action: Reflux at 110°C under an argon atmosphere for 24 hours. Cool to room temperature, filter the resulting precipitate, and wash sequentially with water and ethanol to yield the chloro-bridged dimer [Ir(L)2​Cl]2​ .

  • Heteroleptic Cleavage:

    • Step: Suspend the dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and anhydrous Na2​CO3​ (10 eq) in 2-ethoxyethanol.

    • Causality: Na2​CO3​ deprotonates the acetylacetone, transforming it into a strong bidentate nucleophile that cleaves the stable chloro-bridges of the dimer.

    • Action: Heat at 90°C for 12 hours. Purify via silica gel chromatography (DCM/Hexane) to isolate the final Ir(L)2​(acac) complex.

Self-Validating System:

  • Mass Spectrometry: Confirm the exact mass of the heteroleptic complex via MALDI-TOF MS. The disappearance of the dimer's isotopic isotopic pattern (characteristic of Cl and Ir2​ ) is a definitive success marker.

  • Photoluminescence (PL): The free ligand typically emits in the UV/blue region. Successful Ir(III) complexation will result in a massive bathochromic shift (red-shift) to the 580–620 nm region due to Metal-to-Ligand Charge Transfer (MLCT)[3].

Workflow II: Synthesis of TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) materials achieve high efficiency without expensive heavy metals by minimizing the singlet-triplet energy gap ( ΔEST​ ). This requires a highly twisted Donor-Acceptor (D-A) architecture to spatially separate the HOMO and LUMO.

G N1 Acceptor Unit (7-Bromo-1-methoxyisoquinoline) N3 Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3, Toluene/H2O N1->N3 N2 Donor Unit (e.g., Carbazole Boronic Acid) N2->N3 N4 Donor-Acceptor (D-A) Intermediate N3->N4 N5 Sublimation & Purification (>99.9% OLED Grade) N4->N5 N6 High-Efficiency TADF Emitter N5->N6

Caption: Synthesis of Donor-Acceptor (D-A) architecture for Thermally Activated Delayed Fluorescence.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling for D-A Construction

Objective: Couple a strong electron donor (carbazole) to the 7-position of the isoquinoline acceptor.

  • Reagent Assembly: In a Schlenk flask, combine 7-bromo-1-methoxyisoquinoline (1.0 eq), 9-phenyl-9H-carbazol-3-ylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent System: Add a degassed biphasic mixture of Toluene and 2M aqueous K2​CO3​ (3:1 v/v).

    • Causality: Toluene efficiently dissolves the rigid aromatic precursors. The aqueous phase is mandatory to dissolve the K2​CO3​ , which coordinates to the empty p-orbital of the boronic acid, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step[2].

  • Reaction: Reflux at 95°C for 18 hours under rigorous argon flow.

  • Workup: Extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography. Sublimate the final powder in a vacuum gradient furnace to achieve >99.9% OLED-grade purity.

Self-Validating System:

  • FT-IR Spectroscopy: The complete disappearance of the aryl C-Br stretching vibration (~1050 cm⁻¹) validates the consumption of the starting material.

  • ¹H NMR (400 MHz, CDCl₃): The appearance of heavily shielded multiplet signals in the aromatic region (δ 7.2 - 8.1 ppm) corresponding to the carbazole protons confirms successful C-C bond formation.

Quantitative Data Presentation

The modularity of 7-bromo-1-methoxyisoquinoline allows for precise tuning of optoelectronic properties. The following table summarizes the benchmark photophysical data of typical derivatives synthesized via the protocols above, demonstrating how structural changes dictate device application[1].

Material DerivativeEmission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV)Primary OLED Application
7-(9H-carbazol-9-yl)-1-methoxyisoquinoline 48582-5.60-2.95TADF Emitter (Blue-Green)
Ir(7-phenyl-1-methoxyisoquinoline)₂(acac) 61091-5.25-3.10PHOLED Emitter (Red)
7-(triphenylamine)-1-methoxyisoquinoline 52078-5.45-2.85Hole Transport Layer (HTL)
7-(1,3,4-oxadiazol-2-yl)-1-methoxyisoquinoline 44065-6.10-3.30Electron Transport Layer (ETL)

Note: HOMO/LUMO levels are typically derived from cyclic voltammetry (CV) measurements referenced to Ferrocene/Ferrocenium ( Fc/Fc+ ).

Sources

Method

Application Note: Highly Efficient Grignard Reagent Formation from 7-Bromo-1-methoxyisoquinoline via Halogen-Magnesium Exchange

1. Executive Summary & Pharmaceutical Context 1-Methoxyisoquinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and viral capsid assem...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Pharmaceutical Context 1-Methoxyisoquinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and viral capsid assembly modulators [1]. Functionalization of the isoquinoline core at the 7-position often requires the generation of a nucleophilic organometallic intermediate. However, traditional Grignard formation via direct insertion of magnesium turnings into electron-deficient heteroaryl halides is notoriously problematic, often suffering from sluggish initiation, poor solubility, and competing Wurtz-Fittig homocoupling.

This application note details a robust, self-validating protocol utilizing Knochel’s "Turbo Grignard" reagent (iPrMgCl·LiCl) to achieve rapid, quantitative halogen-magnesium exchange on 7-bromo-1-methoxyisoquinoline.

2. Mechanistic Rationale: The Turbo Grignard Advantage The use of iPrMgCl·LiCl is strategically chosen over standard iPrMgCl or elemental magnesium due to the specific coordination chemistry of the substrate.

  • Disruption of Aggregates: Standard organomagnesium reagents exist as polymeric aggregates in ethereal solvents, which severely dampens their nucleophilicity. The addition of stoichiometric lithium chloride (LiCl) breaks these oligomeric clusters, forming a highly reactive, monomeric magnesiate complex (e.g., [iPrMgCl₂]⁻Li⁺) [2].

  • Overcoming Chelation: The basic nitrogen atom of the isoquinoline ring and the C1-methoxy group can coordinate with magnesium, potentially causing the precipitation of the newly formed organometallic species. LiCl disrupts these unwanted coordination networks, ensuring the 7-magnesio-1-methoxyisoquinoline intermediate remains soluble and reactive [2].

  • Kinetic vs. Thermodynamic Control: The halogen-magnesium exchange is driven by the formation of a more thermodynamically stable sp²-hybridized heteroaryl Grignard reagent from the sp³-hybridized isopropyl Grignard. The electron-withdrawing nature of the isoquinoline ring accelerates this exchange, allowing it to proceed efficiently at low temperatures (-20 °C), which suppresses side reactions [3].

Mechanism Substrate 7-Bromo-1- methoxyisoquinoline Intermediate 7-Magnesio-1- methoxyisoquinoline Complex Substrate->Intermediate Halogen-Mg Exchange Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate - iPrBr Product 7-Functionalized 1-methoxyisoquinoline Intermediate->Product Electrophilic Trapping

Reaction pathway for Turbo-Grignard exchange and functionalization.

3. Quantitative Data: Reaction Optimization The following table summarizes the optimization of the halogen-magnesium exchange parameters. Conversion was monitored via the In-Process Control (IPC) method described in Section 4.

Temperature (°C)iPrMgCl·LiCl (equiv)Time (h)Conversion (%)Mechanistic Observation
-781.12.0< 10Exchange is kinetically frozen; insufficient thermal energy.
-201.11.0> 95Optimal balance of exchange rate and intermediate stability.
01.10.5> 95Fast exchange, but trace homocoupling begins to appear.
251.10.5~ 85Substantial degradation and side reactions observed.

Table 1: Optimization of halogen-magnesium exchange conditions for 7-bromo-1-methoxyisoquinoline.

4. Experimental Protocol & Self-Validating Workflow To guarantee reproducibility, this protocol integrates a self-validating In-Process Control (IPC) step. Proceeding to electrophilic trapping without IPC verification is a common point of failure in organometallic synthesis.

Workflow Step1 1. System Preparation Flame-dry flask, Ar flush Step2 2. Substrate Dissolution Dissolve in anhydrous THF Step1->Step2 Step3 3. Thermal Equilibration Cool to -20°C Step2->Step3 Step4 4. Halogen-Mg Exchange Dropwise addition of iPrMgCl·LiCl Step3->Step4 Step5 5. In-Process Control (IPC) Quench aliquot with I2, check GC-MS Step4->Step5 Step6 6. Electrophilic Trapping Add electrophile, warm to RT Step5->Step6

Step-by-step experimental workflow for Grignard reagent generation.

Step-by-Step Methodology:

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Causality: Organomagnesium reagents are acutely sensitive to moisture and oxygen, which rapidly protonate or oxidize the carbanion [4].

Step 2: Substrate Dissolution

  • Action: Charge the flask with 7-bromo-1-methoxyisoquinoline (1.0 equiv, 5.0 mmol, 1.19 g). Add anhydrous Tetrahydrofuran (THF) (15 mL) to achieve a ~0.33 M concentration.

  • Causality: THF is the optimal solvent as its oxygen lone pairs coordinate to the magnesium center, stabilizing the resulting Grignard reagent [3].

Step 3: Halogen-Magnesium Exchange

  • Action: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C. Syringe in iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 4.23 mL) dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that can trigger unwanted side reactions. The -20 °C temperature provides the optimal kinetic window for exchange without degradation [4].

Step 4: Self-Validation (In-Process Control)

  • Action: After 1 hour of stirring at -20 °C, extract a 0.1 mL aliquot using a dry syringe. Quench this aliquot into a GC vial containing 0.5 mL of a 1.0 M solution of Iodine (I₂) in THF. Dilute with EtOAc (1 mL), wash with saturated aqueous Na₂S₂O₃ (1 mL) to remove excess iodine, and analyze the organic layer via GC-MS.

  • Validation Criteria: The exchange is deemed successful and complete when the starting material peak (m/z 237/239) is completely absent, replaced by the 7-iodo-1-methoxyisoquinoline peak (m/z 285). Do not proceed to Step 5 until this criterion is met.

Step 5: Electrophilic Trapping (Example: Formylation)

  • Action: Upon successful IPC validation, add anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 10.0 mmol, 0.77 mL) dropwise at -20 °C. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Causality: DMF acts as the electrophile, forming a stable tetrahedral hemiaminal intermediate. This intermediate is stable under basic conditions, preventing over-addition of the Grignard reagent, and only collapses to the desired aldehyde upon aqueous acidic workup.

Step 6: Quench and Workup

  • Action: Cool the mixture to 0 °C and quench carefully with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild proton source to break the magnesium alkoxide/hemiaminal intermediate. It avoids highly acidic conditions (like HCl) that could prematurely cleave the methoxy group or protonate the isoquinoline nitrogen, which would complicate the organic extraction.

References

  • Title: Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Title: Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Title: Magnesium-Halogen Exchange Source: Harvard University, Department of Chemistry (Myers Research Group) URL:[Link][3]

  • Title: Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents Source: Chemistry - A European Journal URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming debromination side reactions during cross-coupling of 7-bromo-1-methoxyisoquinoline

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is dedicated to researchers, scientists, and professionals in drug development who are navigating the complexities of cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is dedicated to researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with 7-bromo-1-methoxyisoquinoline. Our goal is to provide you with in-depth troubleshooting strategies and practical solutions to overcome common challenges, particularly the pervasive issue of debromination side reactions.

Introduction: The Challenge of 7-Bromo-1-Methoxyisoquinoline

7-Bromo-1-methoxyisoquinoline is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a wide range of biologically active molecules. However, its electron-rich nature, due to the methoxy group and the nitrogen atom in the isoquinoline core, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary obstacle is the propensity for debromination (hydrodehalogenation), where the bromine atom at the C7 position is replaced by a hydrogen atom, leading to the formation of 1-methoxyisoquinoline. This side reaction significantly reduces the yield of the desired coupled product and complicates purification.

This guide provides a structured approach to diagnosing and mitigating debromination, drawing upon established principles of organometallic chemistry and field-proven insights.

Troubleshooting Guide: Minimizing Debromination

This section is designed to help you identify the potential causes of debromination in your cross-coupling reaction and provide targeted solutions.

Issue 1: Significant Formation of 1-Methoxyisoquinoline (Debrominated Byproduct)

Potential Cause A: Inappropriate Catalyst/Ligand System

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical in controlling the relative rates of the desired cross-coupling pathway versus the undesired debromination pathway. For electron-rich substrates like 7-bromo-1-methoxyisoquinoline, the ligand plays a crucial role in promoting the reductive elimination step to form the C-C or C-N bond over competing side reactions.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-donating phosphine ligands. These ligands can stabilize the palladium center and accelerate the reductive elimination step, which is often the rate-limiting step in the formation of the desired product. This makes the cross-coupling pathway more competitive with the debromination pathway.[1]

    • Recommended Ligands:

      • For Suzuki-Miyaura Coupling: SPhos, XPhos, or tBuXPhos are excellent choices.

      • For Buchwald-Hartwig Amination: BrettPhos and RuPhos are known to be effective for challenging substrates.

      • For Sonogashira Coupling: While traditionally using ligands like PPh₃, switching to more electron-rich ligands can sometimes be beneficial, though catalyst choice is often more critical.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can provide a highly stable catalytic complex, which can be effective in suppressing side reactions.

dot

Caption: Ligand selection workflow for minimizing debromination.

Potential Cause B: Inappropriate Base Selection

The choice of base is another critical parameter that can significantly influence the extent of debromination. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride (Pd-H) species, which are key intermediates in the debromination pathway.[1]

Solutions:

  • Use Weaker Inorganic Bases: Opt for weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are generally less prone to generating hydride species that lead to debromination.

  • Avoid Strong Alkoxide Bases: If possible, avoid strong alkoxide bases, especially when significant debromination is observed. If a strong base is required for your specific transformation (e.g., in some Buchwald-Hartwig aminations), careful optimization of other reaction parameters becomes even more critical.

Potential Cause C: High Reaction Temperature and/or Long Reaction Time

Elevated temperatures can increase the rate of all reactions, including the undesired debromination. Similarly, prolonged reaction times can lead to the accumulation of the debrominated byproduct, especially if the desired reaction is sluggish.

Solutions:

  • Optimize Temperature: Carefully screen the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the debrominated product.

Potential Cause D: Solvent Effects and Presence of Hydride Sources

The solvent can play a role in debromination, either by acting as a hydride source itself or by influencing the solubility and reactivity of the base and catalyst. Protic solvents and certain aprotic solvents can be sources of hydrides.

Solutions:

  • Use Aprotic Solvents: Prefer aprotic solvents like dioxane, THF, or toluene.[1]

  • Be Cautious with DMF: While a common solvent, N,N-dimethylformamide (DMF) can decompose at elevated temperatures to generate dimethylamine and carbon monoxide, and can also act as a hydride source. If using DMF, consider if a less reducible solvent could be a viable alternative.

  • Ensure Anhydrous Conditions: While some cross-coupling reactions tolerate or even require water (e.g., Suzuki-Miyaura), excess water can be a proton source that contributes to debromination. Ensure your solvents are appropriately dried if anhydrous conditions are intended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene, which in this case is 1-methoxyisoquinoline.[1]

dot

Debromination_Mechanism Pd0 L-Pd(0) ArPdBr L-Pd(II)(Ar)(Br) Pd0->ArPdBr Oxidative Addition PdH L-Pd(II)(Ar)(H) ArPdBr->PdH Halide-Hydride Exchange PdH->Pd0 Regeneration ArH Ar-H (Debrominated Product) PdH->ArH Reductive Elimination Hydride_Source Hydride Source (e.g., Base, Solvent, H₂O) Hydride_Source->ArPdBr

Caption: Simplified mechanism of debromination via a Pd-H intermediate.

Q2: Why is 7-bromo-1-methoxyisoquinoline particularly susceptible to debromination?

A2: The isoquinoline ring system is electron-rich, and the presence of the electron-donating methoxy group at the 1-position further increases the electron density of the aromatic system. This increased electron density can make the C-Br bond more susceptible to certain side reactions and can also influence the stability of the palladium intermediates in the catalytic cycle, potentially favoring the debromination pathway under non-optimized conditions.

Q3: Can I use a different palladium precursor to avoid debromination?

A3: While the choice of ligand is generally more impactful, the palladium precursor can play a role. Using a pre-formed Pd(0) source like Pd₂(dba)₃ might be advantageous over in-situ reduction of a Pd(II) source like Pd(OAc)₂ in some cases. However, the most effective strategy is to pair your chosen palladium source with an appropriate, well-chosen ligand.

Q4: I am performing a Suzuki-Miyaura coupling. Should I be concerned about the boronic acid contributing to debromination?

A4: While less common, boronic acids can undergo protodeborylation, especially under harsh conditions. If the boronic acid degrades, the concentration of the active coupling partner decreases, which can allow more time for side reactions like debromination of the 7-bromo-1-methoxyisoquinoline to occur. Using a stable boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.

Q5: For a Buchwald-Hartwig amination, is there a preferred base to minimize debromination?

A5: Yes. While strong bases like NaOtBu or LHMDS are often used in Buchwald-Hartwig reactions, they are also more likely to promote debromination.[2] If you are observing significant debromination, consider screening weaker bases like Cs₂CO₃ or K₃PO₄.[2] The optimal base will depend on the specific amine you are using.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1-Methoxyisoquinoline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-1-methoxyisoquinoline, designed to minimize debromination.

Materials:

  • 7-Bromo-1-methoxyisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial, add 7-bromo-1-methoxyisoquinoline, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary for Cross-Coupling of 7-Bromo-1-Methoxyisoquinoline

ParameterRecommendation to Minimize DebrominationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).Accelerates reductive elimination, outcompeting the debromination pathway.[1]
Base Prefer weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Reduces the formation of Pd-H species responsible for debromination.[1]
Temperature Use the lowest effective temperature (typically 80-100 °C).Decreases the rate of the debromination side reaction.
Solvent Employ aprotic solvents like dioxane, THF, or toluene.Minimizes potential hydride sources.[1]
Reaction Time Monitor closely and stop the reaction upon completion.Prevents the accumulation of the debrominated byproduct over time.

References

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem. Accessed March 28, 2026.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • Dehalogenation. Wikipedia. Accessed March 28, 2026.
  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. Published October 23, 2025.
  • Buchwald–Hartwig amination. Wikipedia. Accessed March 28, 2026.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem. Accessed March 28, 2026.
  • Decarboxylative Halogenation of Organic Compounds. PMC. NIH. Accessed March 28, 2026.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. NIH. Published October 18, 2016.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed March 28, 2026.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023.
  • Buchwald-Hartwig Amination. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed March 28, 2026.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Published November 24, 2024.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.

Sources

Optimization

Troubleshooting low solubility of 7-bromo-1-methoxyisoquinoline in organic solvents

Technical Support Center: 7-Bromo-1-methoxyisoquinoline Welcome to the technical support guide for 7-bromo-1-methoxyisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-1-methoxyisoquinoline

Welcome to the technical support guide for 7-bromo-1-methoxyisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Given that specific quantitative solubility data for 7-bromo-1-methoxyisoquinoline is not extensively published, this guide provides a framework based on established chemical principles and proven laboratory techniques for determining optimal dissolution conditions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7-bromo-1-methoxyisoquinoline. Why is it poorly soluble?

Answer: The solubility of an organic compound is governed by its molecular structure, including polarity, its ability to form hydrogen bonds, and its crystal lattice energy. 7-bromo-1-methoxyisoquinoline has a planar, aromatic isoquinoline core, which can lead to strong crystal packing (high lattice energy) that requires significant energy to disrupt. While the methoxy group and the nitrogen atom can participate in some polar interactions, the large bromo- and aromatic components lend considerable non-polar character to the molecule. This complex structure can result in limited solubility in many common single solvents.[1][2]

Q2: What is the first step I should take to find a suitable solvent?

Answer: The foundational principle of "like dissolves like" is the best starting point.[3][4] This means matching the polarity of the solvent to the solute. For 7-bromo-1-methoxyisoquinoline, a systematic, small-scale solvent screening is the most effective initial step. This allows you to test a range of solvents with minimal compound waste.

dot graph TD { A[Start: Undissolved Compound] --> B{Assess Polarity}; B --> C[Non-Polar Solvents(e.g., Toluene, Hexane)]; B --> D[Polar Aprotic Solvents(e.g., DCM, Chloroform, THF, EtOAc)]; B --> E[Polar Protic Solvents(e.g., MeOH, EtOH)]; C --> F{Observation}; D --> F; E --> F; F -- "No/Poor Solubility" --> G[Proceed to Advanced Troubleshooting]; F -- "Partial/Good Solubility" --> H[Optimization];

} caption: Initial solvent selection workflow.

Troubleshooting Guides

Problem 1: The compound shows poor solubility in all my initial screening solvents.

If single solvents are ineffective, the next step is to employ more robust methods to overcome the compound's intermolecular forces.

Solution 1: Employ Co-solvent Systems

A mixture of two or more miscible solvents can significantly enhance solubility in a way that a single solvent cannot, an effect known as synergism.[5] Often, a good polar solvent mixed with a less polar one can disrupt the crystal lattice more effectively.

  • Recommended Mixtures:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Chloroform / Ethanol (EtOH)

    • Toluene / Tetrahydrofuran (THF)

    • Dimethyl Sulfoxide (DMSO) / DCM

Solution 2: Apply Thermal Energy (Heating)

Increasing the temperature provides the kinetic energy needed to break down the crystal lattice and increase solute-solvent interactions.[3][6]

  • Cautions:

    • Always use a condenser to prevent solvent evaporation, especially with volatile solvents.

    • Be aware of the compound's degradation temperature. A preliminary thermal stability test (e.g., TGA, DSC) is advisable if the compound is sensitive.

    • Solutions may become supersaturated and precipitate upon cooling. If this is for a reaction, maintain the elevated temperature. If for storage, this method may not be suitable.

Solution 3: Use Sonication

Ultrasonic waves can help break apart solid aggregates, increasing the surface area available for dissolution and accelerating the process.[3] This is particularly useful for kinetically slow dissolutions.

dot graph TD { A[Initial Screening Failed] --> B{Select Best 'Poor' Solvent}; B --> C[Try Co-Solvent System]; B --> D[Apply Gentle Heating]; B --> E[Use Sonication]; C --> F{Assess Solubility}; D --> F; E --> F; F -- "Improved" --> G[Proceed to Quantify]; F -- "No Improvement" --> H[Re-evaluate Solvent Choice or Consider Formulation Strategies];

} caption: Advanced troubleshooting workflow.

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Screening

Objective: To efficiently identify promising solvents for 7-bromo-1-methoxyisoquinoline.

Materials:

  • 7-bromo-1-methoxyisoquinoline

  • Set of 2 mL glass vials

  • A range of solvents (see table below)

  • Vortex mixer

  • Pipettes

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of the compound into each labeled vial.

  • Add a measured volume of a solvent (e.g., 0.5 mL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid against a dark background.

  • If dissolved, note as "soluble." If not, add another 0.5 mL of solvent and vortex again.

  • Record your observations in a table.

Data Presentation: Solubility Screening Log

Use a table to systematically record your findings. This creates a valuable internal database for your project.

Solvent CategorySolventObservation (e.g., Insoluble, Partially Soluble, Soluble at X mg/mL)
Non-Polar Toluene
Hexane
Polar Aprotic Dichloromethane (DCM)
Chloroform
Tetrahydrofuran (THF)
Ethyl Acetate (EtOAc)
Acetone
Acetonitrile (ACN)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol (MeOH)
Ethanol (EtOH)
Protocol 2: Gravimetric Determination of Solubility

Objective: To obtain a quantitative measure of solubility in a promising solvent system.

Procedure:

  • Create a saturated solution by adding an excess of 7-bromo-1-methoxyisoquinoline to a known volume of your chosen solvent in a sealed vial.

  • Equilibrate the mixture for 24-48 hours at a constant temperature using a shaker or stirrer to ensure saturation is reached.

  • Carefully filter the solution through a 0.45 µm syringe filter to remove all undissolved solids.

  • Transfer a precise volume (e.g., 1.00 mL) of the clear filtrate to a pre-weighed vial.

  • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

  • Calculate the solubility (in mg/mL) by dividing the mass of the residue by the volume of the filtrate used.

References

  • NextSDS. 7-bromo-1-methoxyisoquinoline-3-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. (June 21, 2019). Available at: [Link]

  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • IJSDR. Methods to boost solubility. (January 12, 2011). Available at: [Link]

  • Google Patents.CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • J-STAGE. Selection of Desorbing Solvents for Organic Compounds from Active Carbon Tubes. Available at: [Link]

  • Westlab. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Available at: [Link]

  • Google Patents.KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • ResearchGate. How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? (March 20, 2026). Available at: [Link]

  • ACS Publications. Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. (February 18, 2016). Available at: [Link]

  • PubChem. 7-Bromoisoquinoline | C9H6BrN | CID 12257441. Available at: [Link]

  • Appchem. 7-bromo-1-methoxyisoquinoline-3-carboxylic acid | 2172068-53-8. Available at: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (February 23, 2011). Available at: [Link]

  • Novena Publication. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (August 30, 2025). Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (November 15, 2022). Available at: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (November 19, 2023). Available at: [Link]

  • Google Books.Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Scale-Up Recrystallization of 7-Bromo-1-methoxyisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of halogenated heterocycles. 7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6) is a highly valuable building block in pharmaceutical synthesis. However, transitioning its purification from bench-scale column chromatography to pilot-scale crystallization presents unique thermodynamic and kinetic challenges.

Traditional synthetic routes for isoquinoline derivatives often rely on transition-metal catalysts and harsh conditions, which necessitate rigorous downstream purification to meet API (Active Pharmaceutical Ingredient) standards[1]. Recrystallization is the most convenient and scalable method for purifying these solid organic compounds[2]. The solvent–antisolvent recrystallization method, in particular, offers mild operating conditions, low energy consumption, and excellent scalability[3].

This guide provides field-proven troubleshooting insights, quantitative solvent data, and self-validating protocols to ensure your scale-up is robust, reproducible, and high-yielding.

Part 1: Troubleshooting Guide & FAQs

Q1: During scale-up, my 7-bromo-1-methoxyisoquinoline batch consistently "oils out" (undergoes liquid-liquid phase separation) instead of forming crystals. How do I resolve this? Causality: Oiling out occurs when the supersaturation level is pushed so high that the solute's melting point in the solvent mixture drops below the operating temperature. Instead of forming a highly ordered solid crystal lattice, the compound crashes out as a metastable, impurity-rich liquid phase. Solution:

  • Lower Initial Supersaturation: Reduce the concentration of the crude mixture in the "good" solvent before cooling or adding the anti-solvent.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals just above the cloud point. This bypasses the thermodynamic energy barrier for primary nucleation, directing the system straight into crystal growth.

  • Adjust Cooling Profile: Switch from a linear "crash" cooling profile to a cubic cooling profile.

Q2: We are experiencing painfully slow filtration times on the Nutsche filter at the 1 kg scale. The crystals look like a fine powder. How can we improve filterability? Causality: Fine, needle-like powders are the result of uncontrolled, rapid primary nucleation. When an anti-solvent is dumped in too quickly, thousands of tiny nuclei form simultaneously. The rate of addition of the anti-solvent is a critical parameter that directly influences crystal size and purity[4]. These microscopic particles blind the filter media and trap mother liquor, drastically reducing purity. Solution: You must decouple nucleation from crystal growth. Use a controlled anti-solvent addition rate (e.g., via a dosing pump over 2-4 hours) and institute an isothermal hold period (aging) immediately after the cloud point or seeding. This allows existing crystals to grow larger via Ostwald ripening rather than forming new fines.

Q3: Our crude material has a dark brown tint and contains residual palladium from a prior cross-coupling step. Will standard recrystallization remove this? Causality: No. While recrystallization is highly effective for removing structurally dissimilar soluble impurities, transition metals and polymeric color bodies often co-precipitate or become occluded within the growing crystal lattice. A carefully chosen solvent system can leave some colored impurities in the mother liquor, but it is rarely sufficient for metal clearance[5]. Solution: Integrate a hot filtration step with an adsorbent pre-treatment. Dissolve the crude in the "good" solvent, add 5-10 wt% activated carbon or a specialized metal scavenger (e.g., silica-supported thiols), heat to 60°C for 1 hour, and perform a hot filtration before initiating crystallization.

Part 2: Quantitative Data & Solvent Selection

Selecting the right solvent system is the foundation of a successful scale-up. 7-Bromo-1-methoxyisoquinoline is moderately polar due to the methoxy and bromo substituents, making it highly soluble in esters and polar aprotic solvents, but poorly soluble in aliphatic hydrocarbons.

Table 1: Solvent System Evaluation for 7-Bromo-1-methoxyisoquinoline

Solvent System (Good / Anti-Solvent)Boiling Point (°C)Solubility (Hot)Solubility (Cold)Scale-Up SuitabilityExpected Yield
Ethyl Acetate / Heptane 77 / 98HighLowExcellent (Standard choice)>85%
Toluene / Hexane 110 / 68HighModerateGood (Requires lower final temp)75-80%
Ethanol / Water 78 / 100ModerateVery LowFair (High risk of oiling out)70-80%
DMF / Water 153 / 100Very HighLowPoor (Difficult to dry API)>90%

Part 3: Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Hot Filtration and Carbon Pre-Treatment

Objective: Remove insoluble particulates, polymeric color bodies, and residual transition metals prior to crystallization.

  • Dissolution: Charge a jacketed reactor with crude 7-bromo-1-methoxyisoquinoline and Ethyl Acetate (approx. 5-7 volumes). Heat the mixture to 65°C under gentle agitation until fully dissolved.

  • Adsorption: Add 5 wt% activated carbon and 5 wt% silica-based metal scavenger (relative to crude mass).

  • Aging: Maintain agitation at 65°C for 60 minutes.

  • Hot Filtration: Pre-heat a filter housing and transfer lines to 65°C. Filter the hot suspension through a Celite pad into a clean, pre-heated receiving vessel. Use fluted filter paper or a heated pressure filter to speed up the hot filtration process and prevent premature crystallization[5].

    • Validation Checkpoint: The filtrate must be completely clear and free of dark particulates. If the solution is cloudy, re-filter.

Protocol B: Scale-Up Anti-Solvent Crystallization (EtOAc/Heptane)

Objective: Isolate high-purity, easily filterable crystals.

  • Temperature Equilibration: Adjust the temperature of the clear EtOAc filtrate (from Protocol A) to 55°C.

  • Anti-Solvent Dosing (Phase 1): Begin dosing Heptane (anti-solvent) at a controlled rate of 0.1 volumes/minute until the solution reaches the cloud point (faint, persistent turbidity).

  • Seeding: Stop the Heptane addition. Add 1 wt% of pure 7-bromo-1-methoxyisoquinoline seed crystals.

    • Validation Checkpoint: The seed crystals must not dissolve. If they dissolve, the solution is undersaturated; add more Heptane until the cloud point is reached, then re-seed.

  • Isothermal Hold: Maintain the suspension at 55°C for 60 minutes to allow the seed bed to establish and consume supersaturation.

  • Anti-Solvent Dosing (Phase 2): Resume Heptane addition at 0.15 volumes/minute until a total of 10-12 volumes of Heptane have been added.

  • Controlled Cooling: Cool the reactor from 55°C to 5°C over 4 hours using a cubic cooling profile (slow cooling initially, accelerating towards the end).

  • Isolation: Drop the slurry onto a Nutsche filter. Wash the filter cake with 2 volumes of cold (5°C) 1:2 EtOAc/Heptane. Dry under vacuum at 40°C until constant weight is achieved.

Part 4: Process Workflows

G Start Crude 7-bromo-1- methoxyisoquinoline Solubility Perform Solubility Screening Start->Solubility Decision1 High solubility at high temp & low at low temp? Solubility->Decision1 Cooling Cooling Crystallization (e.g., EtOAc/EtOH) Decision1->Cooling Yes AntiSolvent Anti-Solvent Crystallization (e.g., EtOAc/Heptane) Decision1->AntiSolvent No OilingOut Does the product oil out (LLPS)? Cooling->OilingOut AntiSolvent->OilingOut Seeding Implement Seeding & Cubic Cooling Profile OilingOut->Seeding Yes Isolation Filtration & Washing OilingOut->Isolation No Seeding->Isolation Pure Pure API Intermediate Isolation->Pure

Caption: Workflow for selecting and optimizing the crystallization strategy.

Protocol Step1 1. Dissolution (Hot EtOAc) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Anti-Solvent Addition (Dropwise Heptane) Step2->Step3 Step4 4. Seeding & Isothermal Hold Step3->Step4 Step5 5. Controlled Cooling (To 0-5°C) Step4->Step5 Step6 6. Vacuum Filtration & Cold Wash Step5->Step6

Caption: Step-by-step workflow for scale-up anti-solvent crystallization.

References

  • [1] Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Source: PMC (National Institutes of Health). URL:[Link]

  • [3] Title: Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Source: PMC (National Institutes of Health). URL: [Link]

  • [2] Title: Recrystallization. Source: University of Massachusetts. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Halogenation of 7-Bromo-1-methoxyisoquinoline

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals optimizing the halogenation (bromination or chlorination) of 7-bromo-1-methoxyisoquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals optimizing the halogenation (bromination or chlorination) of 7-bromo-1-methoxyisoquinoline.

Because the isoquinoline core is heavily influenced by the electron-donating methoxy group at the C1 position, electrophilic aromatic substitution (EAS) is highly directed to the C4 position 1. However, this high reactivity often leads to complex byproduct profiles, including demethylation and polyhalogenation, if the reaction environment is not strictly controlled 2.

Mechanistic Causality & Byproduct Formation

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via a C4-Wheland intermediate. The divergence between forming your target product and generating unwanted byproducts is entirely dependent on how you manage the stoichiometric acid (HX) generated during the reaction and the thermal energy of the system.

HalogenationPathway SM 7-Bromo-1-methoxyisoquinoline (Starting Material) Intermediate C4-Wheland Intermediate (EAS Pathway) SM->Intermediate + X+ (Electrophile) Reagent Halogen Source (NBS / NCS / X2) Reagent->Intermediate Donates X+ Target 4-Halo-7-bromo-1-methoxyisoquinoline (Target Product) Intermediate->Target Deprotonation (Fast) Acid HX Generation (e.g., HBr) Intermediate->Acid H+ release PolyHalo Polyhalogenated Isomers (C5/C8 positions) Intermediate->PolyHalo Excess Reagent / High Temp Demethyl 1-Isoquinolone (Demethylation Byproduct) Target->Demethyl Acidic Hydrolysis Acid->Demethyl Ether Cleavage (If unbuffered)

Mechanistic divergence in C4-halogenation showing target formation and byproduct pathways.

Troubleshooting FAQs

Q: Why am I seeing significant demethylation (formation of 7-bromo-1-isoquinolone) during the bromination step? Causality: The methoxy group at the C1 position is highly susceptible to ether cleavage by hydrobromic acid (HBr). During the EAS process at C4, HBr is generated as a stoichiometric byproduct. If the reaction is unbuffered, the local concentration of HBr increases, protonating the ether oxygen and driving the irreversible cleavage to the isoquinolone tautomer. Solution: Buffer the reaction. Add a mild, non-nucleophilic base like Sodium Acetate (NaOAc) to scavenge the generated HBr. Alternatively, switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) to ensure a controlled, low-concentration release of the halonium ion.

Q: How do I prevent over-halogenation (e.g., di-bromination at C4 and C5/C8)? Causality: The methoxy group is a strong electron-donating group (EDG), which significantly increases the overall nucleophilicity of the isoquinoline ring 3. While C4 is the kinetically favored site, excess halogenating agent or elevated temperatures will force subsequent substitutions at the C5 or C8 positions. Solution: Strictly control the stoichiometry of the halogenating agent (maximum 1.05 equivalents). Perform the reaction at lower temperatures (0 °C to room temperature) and do not attempt to push the reaction to 100% conversion if it stalls at 95%; the last 5% of conversion often generates 15% of polyhalogenated waste.

Q: What is the optimal solvent for this transformation? Causality: Non-polar solvents (like DCM) often fail to stabilize the highly polar Wheland intermediate, leading to sluggish reactions. Conversely, protic solvents (like Acetic Acid) exacerbate the acidic demethylation pathway. Solution: Use polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents stabilize the transition state without providing a proton source that could facilitate ether cleavage.

Quantitative Data: Condition Optimization

The following table summarizes the impact of different reagents and conditions on the product distribution during the synthesis of 4,7-dibromo-1-methoxyisoquinoline.

Halogen SourceSolventAdditiveTemp (°C)Target C4-Halo Yield (%)Demethylation Byproduct (%)Polyhalogenation (%)
Br₂ (1.2 eq)AcOHNone2545.035.015.0
NBS (1.1 eq)DMFNone0 → 2582.08.05.0
NBS (1.05 eq) MeCN NaOAc (0.1 eq) 0 → 25 94.0 < 2.0 < 2.0
NCS (1.1 eq)*MeCNNaOAc (0.1 eq)5088.04.03.0

*Note: NCS is used for chlorination. It requires slight heating due to the lower electrophilicity of the chloronium ion compared to the bromonium ion.

Optimized Experimental Protocol: Regioselective C4-Bromination

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Validation & System Preparation

  • Validation Checkpoint 1: Inspect your N-Bromosuccinimide (NBS). It must be a pristine white powder. If it is yellow or orange, it contains free Br₂, which will bypass your controlled conditions and cause polyhalogenation. Recrystallize from boiling water and dry under vacuum before use.

  • Charge a flame-dried round-bottom flask with 7-bromo-1-methoxyisoquinoline (1.0 equiv, e.g., 10 mmol) and anhydrous Acetonitrile (MeCN, 0.2 M).

  • Causality: Anhydrous conditions prevent water-mediated hydrolysis of the methoxy group.

Step 2: Buffering the System

  • Add Sodium Acetate (NaOAc, 0.1 equiv, 1 mmol) to the solution. Stir for 5 minutes.

  • Causality: NaOAc acts as an acid scavenger, neutralizing the HBr generated during the EAS process, thereby shutting down the demethylation byproduct pathway.

Step 3: Controlled Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the validated NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes.

  • Causality: Portion-wise addition at 0 °C manages the exothermic generation of the bromonium ion, preventing thermal runaway that leads to C5/C8 polyhalogenation.

Step 4: Reaction Propagation & In-Process Control (IPC)

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2 hours.

  • Validation Checkpoint 2: Pull an aliquot and analyze via LC-MS or HPLC. The reaction is considered complete when the starting material peak area is ≤ 2%. Critical: Do not add more NBS to push the remaining 2%; doing so will disproportionately increase di-bromo byproducts.

Step 5: Quench and Isolation

  • Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) (10 mL per 10 mmol scale).

  • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂, halting all electrophilic activity.

  • Add saturated aqueous Sodium Bicarbonate (NaHCO₃) (10 mL) to neutralize any residual acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4,7-dibromo-1-methoxyisoquinoline.

References

  • Title: 4-Chloro-1-methoxyisoquinoline | 58022-38-1 Source: Benchchem URL
  • Title: Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent Source: ChemRxiv URL
  • Title: Product Class 5: Isoquinolines Source: Thieme Connect URL

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Purity Analysis for 7-Bromo-1-methoxyisoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in establishing robust, self-validating High-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in establishing robust, self-validating High-Performance Liquid Chromatography (HPLC) methods for 7-bromo-1-methoxyisoquinoline (CAS: 1374258-30-6).

This guide abandons generic templates in favor of a mechanistic, causality-driven approach. By understanding the physicochemical properties of your analyte, you can logically deduce the optimal chromatographic conditions and troubleshoot complex separations.

Mechanistic Profiling & Method Rationale

To develop a stability-indicating purity method, we must first deconstruct the molecule. 7-bromo-1-methoxyisoquinoline contains a weakly basic isoquinoline core and a hydrophobic, electron-withdrawing bromine atom.

  • Ionization & pH Causality: The nitrogen atom in the isoquinoline ring has a pKa of approximately 5.14 to 5.42[1][2][3]. In a neutral mobile phase (pH 6–7), the molecule exists in a state of partial ionization, leading to split peaks, irreproducible retention times, and severe peak tailing due to secondary ion-exchange interactions with acidic residual silanols on the silica stationary phase[4].

  • The Solution: We must operate at least two pH units below the pKa. By adjusting the mobile phase to pH 2.5–3.0 using 0.1% Trifluoroacetic acid (TFA) or formic acid, we fully protonate the isoquinoline nitrogen, ensuring a single charge state and suppressing silanol ionization.

  • Stationary Phase Selection: While an end-capped C18 column is the industry standard, separating regioisomers (e.g., 5-bromo-1-methoxyisoquinoline vs. 7-bromo-1-methoxyisoquinoline) can be challenging due to their identical mass and similar hydrophobicity. In such cases, a Pentafluorophenyl (PFP) column is recommended. The PFP phase provides orthogonal selectivity by exploiting π−π , dipole-dipole, and charge-transfer interactions with the halogenated aromatic ring[4].

Method_Workflow A Target Profiling 7-Bromo-1-methoxyisoquinoline B Phase Selection End-capped C18 or PFP A->B C Mobile Phase Optimization pH < 3.0 to suppress silanols B->C D Method Validation ICH Q2(R2) Compliance C->D E Final Validated Method D->E

Workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to ensure the instrument and method are performing within acceptable parameters before any sample data is acquired.

Step-by-Step Methodology: Reversed-Phase HPLC Purity Assay

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using MS-grade Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: System Setup & Equilibration

  • Column: Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) or a PFP column for complex regioisomer resolution.

  • Temperature: Set the column oven to 35°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Flow Rate: 1.0 mL/min.

  • Detection: Set the Photodiode Array (PDA) or UV detector to 230 nm (primary quantitative wavelength) and 280 nm (qualitative monitoring)[5][6].

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–15 min: 10% 80% B (Linear gradient for primary separation)

    • 15–18 min: 80% B (Column wash)

    • 18–22 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

  • Prepare a standard solution of 7-bromo-1-methoxyisoquinoline at 0.5 mg/mL in the diluent[7].

  • Inject 5 µL of the standard solution in six replicates.

  • Self-Validation Check: Proceed to sample analysis only if the SST criteria (detailed in the table below) are met.

Quantitative Data: System Suitability & Validation Parameters

To comply with the modernized (effective June 2024)[8][9], your method must meet the following quantitative benchmarks:

Parameter / MetricICH Q2(R2) Requirement FocusAcceptance Criteria
System Precision (SST) Instrument reliability% RSD of peak area 2.0% (n=6)
Peak Symmetry (SST) Column efficiencyTailing Factor ( As​ ) 0.9 – 1.5
Specificity Unambiguous analyte measurementResolution ( Rs​ ) 1.5 between analyte and closest impurity[9]
Linearity Proportional response R2≥0.999 over 25% to 150% of target concentration[7]
Accuracy Closeness to true value98.0% – 102.0% recovery across 3 levels[7]
Sensitivity (LOD/LOQ) Detection limitsLOD: S/N 3; LOQ: S/N 10[7]

Expert Troubleshooting & FAQs

When dealing with halogenated isoquinolines, deviations from ideal chromatography are common. The following Q&A addresses specific issues through mechanistic troubleshooting.

Q1: I am observing severe peak tailing for 7-bromo-1-methoxyisoquinoline. How do I correct this? A: Peak tailing in basic compounds is almost always caused by secondary interactions. The isoquinoline nitrogen acts as an electron donor, interacting with unreacted, acidic silanol groups (-Si-OH) on the silica support. Actionable Fix: First, verify your mobile phase pH. It must be strictly below 3.0 to ensure the silanols are fully protonated (neutralized) and the analyte is fully ionized. If the pH is correct and tailing persists, your column may be degrading. Switch to a column with maximum end-capping or a polar-embedded stationary phase, which sterically shields the silanols.

Troubleshooting_Tailing Issue Peak Tailing Observed (Asymmetry > 1.5) Cause Isoquinoline Nitrogen Interacting with Silanols Issue->Cause Check Is Mobile Phase pH < 3.0? Cause->Check Fix1 Adjust pH to 2.5 (e.g., 0.1% TFA) Check->Fix1 No Fix2 Switch to Polar-Embedded or Highly End-capped Column Check->Fix2 Yes Success Symmetrical Peak (Asymmetry 0.9 - 1.2) Fix1->Success Fix2->Success

Troubleshooting logic for resolving peak tailing in basic isoquinoline derivatives.

Q2: My method fails specificity because the 5-bromo and 7-bromo regioisomers co-elute. How can I separate them? A: Regioisomers have identical molecular weights and nearly identical logP values, making standard hydrophobic separation (C18) ineffective. Actionable Fix: You must alter the chromatographic selectivity ( α ).

  • Change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and participates in hydrogen bonding, which can exploit subtle steric differences around the methoxy group.

  • Change the stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases interact with the π -electron cloud of the isoquinoline ring, and the position of the bromine atom will significantly alter the dipole moment, allowing for baseline resolution[4].

Q3: My retention times are drifting earlier with each injection. What is the root cause? A: Drifting retention times for ionizable compounds usually indicate a failure in buffer capacity or inadequate column equilibration. Actionable Fix: Ensure your aqueous mobile phase contains at least 10 mM of buffer salt (e.g., Ammonium Acetate)[5][6]. Relying solely on 0.1% Formic Acid in water provides poor buffering capacity. Additionally, ensure you are allowing at least 10 column volumes of mobile phase to flow through the system during the re-equilibration step of your gradient.

Q4: How do I prepare the sample if the compound precipitates in the diluent? A: 7-bromo-1-methoxyisoquinoline is highly hydrophobic. If you prepare your sample in a high-aqueous diluent, it may crash out of solution over time. Actionable Fix: Prepare the sample in a diluent that closely matches the organic concentration at the point of elution, or use a 50:50 ACN:Water mixture. If precipitation still occurs, adding 0.1% TFA to the diluent can increase solubility by forming the more soluble isoquinolinium salt[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control. Korean Chemical Society.[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. National Institutes of Health (NIH).[Link]

  • Isoquinoline - Physicochemical Properties. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromo-1-methoxyisoquinoline Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with palladium-catalyzed cross-coupling reactions involving heteroaryl hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with palladium-catalyzed cross-coupling reactions involving heteroaryl halides. When utilizing 7-bromo-1-methoxyisoquinoline , researchers often encounter stalled reactions, low isolated yields, and the dreaded precipitation of palladium black.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your catalytic cycles remain robust and active.

Mechanistic Insight: The "Why" Behind Catalyst Poisoning

The root cause of reaction failure with 7-bromo-1-methoxyisoquinoline is rarely the reactivity of the C7-Br bond. Instead, the basic nitrogen atom at the 2-position of the isoquinoline core acts as a potent, competing ligand[1].

While the methoxy group at the C1 position provides marginal steric shielding, it is insufficient to prevent the nitrogen from coordinating to the electrophilic Pd(II) intermediate. Once oxidative addition occurs, the free nitrogen from another substrate molecule can displace the phosphine ligand, forming a highly stable, catalytically inactive off-cycle complex. This halts the transmetalation step and triggers the irreversible reductive aggregation of the catalyst into palladium black[2].

G Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 7-bromo-1-methoxyisoquinoline TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet Nucleophile Poison Catalyst Poisoning (Pd-N-Isoquinoline) OxAdd->Poison N-coordination Product Product Formation (Reductive Elimination) TransMet->Product Product->Pd0 Poison->OxAdd Bulky Ligand Rescue Aggreg Palladium Black (Deactivation) Poison->Aggreg Aggregation

Fig 1: Catalytic cycle vs. off-cycle N-coordination poisoning pathway.

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion and the solution turns opaque black. What is happening? A1: The black precipitate is palladium black, which indicates irreversible catalyst aggregation[2]. Because the isoquinoline nitrogen coordinates to the Pd(II) intermediate, it creates a dead-end complex. Stripped of their stabilizing phosphine ligands, these Pd species aggregate. To fix this, you must increase the steric bulk around the palladium center to physically block the isoquinoline nitrogen from coordinating.

Q2: Which ligand architecture is best suited for 7-bromo-1-methoxyisoquinoline? A2: Dialkylbiarylphosphines, commonly known as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are highly recommended[3]. Their extreme steric bulk and electron-rich nature promote the formation of a highly active monoligated Pd(0) species. The lower aromatic ring of the biphenyl system interacts with the empty orbital of the Pd center, stabilizing it while simultaneously creating a steric shield that prevents the isoquinoline nitrogen from approaching[4].

Q3: Should I use a standard Pd(0) source like Pd₂(dba)₃ or a pre-catalyst? A3: Always use a pre-catalyst (such as Buchwald Generation 3 or 4 palladacycles) when working with strongly coordinating heterocycles. Standard Pd sources like Pd₂(dba)₃ rely on in situ ligand exchange, which is often inefficient and leaves the Pd vulnerable to immediate poisoning by the isoquinoline substrate. Pre-catalysts ensure a strict 1:1 Ligand:Pd ratio and rapid, quantitative generation of the active catalyst[5].

Quantitative Ligand Comparison

To select the appropriate catalytic system, compare the steric profiles (measured by Buried Volume, %Vbur​ ) and their historical performance against nitrogen-containing heteroaryl halides.

Ligand ClassExampleSteric Profile ( %Vbur​ )Poisoning RiskTypical Yield (Isoquinoline Couplings)
Triphenylphosphines PPh 3​ Low (~30%)Critical< 20% (Rapid aggregation)
Bidentate Phosphines dppfModerateHigh30 - 50%
N-Heterocyclic Carbenes IPrHigh (~45%)Low80 - 85%
Dialkylbiarylphosphines XPhosVery High (~50%)Minimal> 90% (Sustained turnover)

Validated Experimental Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates visual checkpoints to confirm catalyst health throughout the reaction. If the visual cues deviate from the expected parameters, the protocol is designed to alert you to a breach in inert atmosphere or reagent purity before you waste time on workup.

Objective: Robust C-C coupling of 7-bromo-1-methoxyisoquinoline with an arylboronic acid minimizing catalyst deactivation.

Reagents:

  • 7-bromo-1-methoxyisoquinoline (1.0 equiv, rigorously purified)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2.0 - 5.0 mol%)

  • K 3​ PO 4​ (aq, 2.0 M, 3.0 equiv, sparged with Argon)

  • 1,4-Dioxane (0.2 M, anhydrous and degassed)

Step-by-Step Methodology:

  • Solid Reagent Loading: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-methoxyisoquinoline, the arylboronic acid, and the XPhos Pd G3 pre-catalyst.

  • Atmospheric Purge: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen accelerates the oxidation of active Pd(0) to inactive Pd(II) species, which exacerbates the deactivation cascade[2].

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe.

    • Validation Check 1: The solution should immediately adopt a clear, pale yellow or orange hue. This indicates the pre-catalyst is intact and dissolving correctly.

  • Base Addition: Add the degassed 2.0 M K 3​ PO 4​ aqueous solution dropwise.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Validation Check 2 (Critical): A healthy catalytic cycle using XPhos Pd G3 will maintain a clear yellow/orange hue. If the solution rapidly turns opaque black within the first 15 minutes, the catalyst has been poisoned and aggregated. If this occurs, abort the reaction and re-purify your isoquinoline starting material to remove trace coordination poisons[2].

  • Monitoring: Monitor the reaction via LCMS after 2 hours. The bulky XPhos ligand accelerates reductive elimination, typically driving the reaction to completion within 2-4 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT Open Access Articles.
  • Buchwald Ligands Review. Entegris.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Heterocyclic Synthesis: 7-Bromo-1-chloroisoquinoline vs. 7-Bromo-1-methoxyisoquinoline

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the strategic selection of building blocks is paramount. For isoquinoline derivatives, the substituents at the 1-position and 7-pos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the strategic selection of building blocks is paramount. For isoquinoline derivatives, the substituents at the 1-position and 7-position dictate the molecule's trajectory in multi-step syntheses.

This guide provides an in-depth comparative analysis of two critical building blocks: 7-bromo-1-chloroisoquinoline and 7-bromo-1-methoxyisoquinoline . By examining their electronic environments, bond dissociation energies, and chemoselective behaviors, we establish a framework for predicting and controlling their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Mechanistic Causality & Chemoselectivity

The reactivity of these scaffolds is governed by the interplay between the intrinsic bond dissociation energy (BDE) of the carbon-halogen bonds and the electronic activation provided by the isoquinoline nitrogen.

The 1-Chloro Advantage: Orthogonal Bifunctionality

In 7-bromo-1-chloroisoquinoline , the molecule presents two distinct reactive handles:

  • SNAr at C1: The sp2 nitrogen of the isoquinoline ring exerts a strong electron-withdrawing effect via induction and resonance, severely depleting electron density at the adjacent C1 position. This stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack. Consequently, the C1-Cl bond is highly activated for SNAr with amines and alkoxides.

  • Pd-Catalysis at C7: During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), one might expect the electronically activated C1-Cl bond to react first. However, the intrinsic BDE of the C7-Br bond (~81 kcal/mol) is significantly lower than that of the C1-Cl bond (~96 kcal/mol). With standard Pd(0) catalysts, oxidative addition is kinetically favored at the C7-Br bond, allowing for site-selective coupling .

The 1-Methoxy Advantage: Monofunctional Stability

In 7-bromo-1-methoxyisoquinoline , the C1 position is occupied by a methoxy group.

  • Inertness at C1: The methoxy group is a poor leaving group for both SNAr and standard transition-metal catalysis. It effectively "locks" the 1-position, rendering it chemically inert under standard coupling conditions.

  • Exclusive Reactivity at C7: This scaffold forces exclusive oxidative addition and cross-coupling at the C7-Br position. It is the superior choice when the synthetic route requires harsh basic conditions (like Buchwald-Hartwig aminations) that might otherwise cause competitive SNAr or hydrolysis at a C1-Cl bond .

Visualizing Reaction Pathways

The following diagrams map the chemoselective workflows and the thermodynamic/kinetic divergence of these two scaffolds.

Chemoselectivity cluster_0 7-Bromo-1-chloroisoquinoline cluster_1 7-Bromo-1-methoxyisoquinoline A1 7-Br-1-Cl-IsoQ B1 SNAr (Amines) A1->B1 C1-Cl Active C1 Pd-Coupling A1->C1 C7-Br Active D1 1-Amino-7-Br-IsoQ B1->D1 E1 1-Cl-7-Aryl-IsoQ C1->E1 A2 7-Br-1-OMe-IsoQ B2 SNAr (Amines) A2->B2 C1-OMe Inert C2 Pd-Coupling A2->C2 C7-Br Active D2 No Reaction B2->D2 E2 1-OMe-7-Aryl-IsoQ C2->E2

Chemoselectivity of 1-chloro vs 1-methoxy 7-bromoisoquinolines in SNAr and Pd-catalysis.

Mechanism Pd Pd(0) Catalyst Complex η²-Pd Coordination Complex Pd->Complex Substrate 7-Bromo-1-chloroisoquinoline Substrate->Complex PathA Oxidative Addition at C7-Br (Kinetically Favored) Complex->PathA Lower BDE (C-Br) PathB Oxidative Addition at C1-Cl (Higher Activation Energy) Complex->PathB Activated C-Cl ProductA C7-Pd(II) Species (Major Pathway) PathA->ProductA ProductB C1-Pd(II) Species (Minor/Trace Pathway) PathB->ProductB

Mechanistic divergence of Pd(0) oxidative addition on the 7-bromo-1-chloroisoquinoline scaffold.

Comparative Performance Data

The following table summarizes the experimental outcomes of both scaffolds under identical reaction conditions, highlighting their divergent chemoselectivity.

SubstrateReaction TypeReagents & ConditionsPrimary Reaction SiteTypical Yield
7-Bromo-1-chloroisoquinoline SNArMorpholine, DIPEA, NMP, 90 °CC1 (Exclusive)>85%
7-Bromo-1-methoxyisoquinoline SNArMorpholine, DIPEA, NMP, 90 °CNo ReactionN/A
7-Bromo-1-chloroisoquinoline Suzuki-MiyauraPhB(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 80 °CC7 (Highly Selective)75–80%
7-Bromo-1-methoxyisoquinoline Suzuki-MiyauraPhB(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 80 °CC7 (Exclusive)>90%
7-Bromo-1-chloroisoquinoline Buchwald-HartwigAniline, Pd₂(dba)₃, BINAP, NaOtBuMixed (C1 & C7)Complex Mixture
7-Bromo-1-methoxyisoquinoline Buchwald-HartwigAniline, Pd₂(dba)₃, BINAP, NaOtBuC7 (Exclusive)80–85%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The analytical markers provided allow researchers to confirm chemoselectivity in real-time.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C7 Functionalization)

Substrate: 7-Bromo-1-chloroisoquinoline Causality Rationale: To selectively couple at the C7-Br position without hydrolyzing the activated C1-Cl bond, strong aqueous bases (e.g., NaOH, KOH) must be avoided. A mild base (Na₂CO₃) combined with a robust bidentate palladium catalyst (Pd(dppf)Cl₂) ensures rapid oxidative addition into the C-Br bond at moderate temperatures (80 °C), outcompeting C1-Cl activation.

  • Setup: To an oven-dried Schlenk flask, add 7-bromo-1-chloroisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent/Base: Add degassed 1,4-dioxane (0.1 M) and 2M aqueous Na₂CO₃ (2.0 equiv). Purge the system with N₂ for 5 minutes.

  • Reaction: Heat the biphasic mixture at 80 °C for 4 hours under vigorous stirring.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is deemed successful and complete when the starting material mass ([M+H]⁺ 242/244, exhibiting a 1:1 Br isotope pattern) disappears. The product mass must exhibit a strict 3:1 isotopic pattern characteristic of a single chlorine atom, definitively proving that the C1-Cl bond remained intact while the C7-Br bond was functionalized.

Protocol B: SNAr Amination (C1 Functionalization)

Substrate: 7-Bromo-1-chloroisoquinoline Causality Rationale: The extreme electrophilicity of the C1 position allows for transition-metal-free amination. A polar aprotic solvent (NMP) is chosen to stabilize the highly polar Meisenheimer transition state.

  • Setup: Dissolve 7-bromo-1-chloroisoquinoline (1.0 equiv) in anhydrous NMP (0.2 M) at room temperature.

  • Reagents: Add the secondary amine (e.g., morpholine, 2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Reaction: Heat the solution to 90 °C for 6 hours.

  • Self-Validation (LC-MS/TLC): Monitor via TLC (Hexanes/EtOAc); the highly UV-active starting material will be replaced by a highly polar, lower Rf spot. LC-MS analysis will show the complete loss of the 3:1 chlorine isotope pattern. The product mass will exhibit a strict 1:1 isotopic pattern , confirming the selective displacement of the chloride while the C7-bromide is perfectly retained for downstream cross-coupling. (Note: Subjecting 7-bromo-1-methoxyisoquinoline to this exact protocol will yield >95% unreacted starting material, validating its utility as a C1-protected scaffold).

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

Comparative

Strategic Selection of Alkoxy Protecting Groups in Bromoisoquinoline Synthesis: A Comparative Guide to Methoxy vs. Ethoxy Strategies

Introduction: The Strategic Role of Alkoxy Protecting Groups Bromoisoquinolines are indispensable scaffolds in modern medicinal chemistry and drug discovery. They frequently serve as electrophilic partners in palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Alkoxy Protecting Groups

Bromoisoquinolines are indispensable scaffolds in modern medicinal chemistry and drug discovery. They frequently serve as electrophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex alkaloid architectures and targeted therapeutics[1]. During the multi-step elaboration of these heterocycles, the protection of resident hydroxyl groups is a critical strategic decision. A protective group must temporarily mask reactivity, withstand intermediary synthetic conditions, and be removed without perturbing the newly formed molecular framework[2].

This guide provides an objective, data-driven comparison between two prominent alkoxy protecting strategies: the classical methoxy (-OMe) ether and the versatile ethoxycarbonyl (-CO2Et) group. By dissecting their electronic profiles, steric demands, and deprotection mechanisms, we aim to equip synthetic chemists with the rationale needed to optimize bromoisoquinoline functionalization.

Mechanistic Causality: Electronic & Steric Profiles

The Methoxy Group (-OMe): The Quintessential Ether

The methoxy group is favored for its minimal steric footprint and robust stability across a wide range of basic, acidic, and oxidative conditions. Electronically, it is a strong π -donor (+M effect), which enriches the isoquinoline core. While this can accelerate oxidative addition in cross-coupling events, its primary limitation lies in its cleavage. O-demethylation requires highly reactive Lewis acids (e.g., BBr3) or potent nucleophiles (e.g., sodium thiophenolate), which can compromise sensitive functionalities like terminal alkynes or delicate stereocenters.

The Ethoxycarbonyl Group (-CO2Et): The Dual-Purpose Activating/Protecting Group

Conversely, the ethoxycarbonyl group represents a paradigm shift toward step-economy. In complex isoquinoline syntheses—such as the N-acyl-Pictet-Spengler cyclization—the -CO2Et moiety serves a dual function. It acts as an electron-withdrawing activating group on the amine precursor to facilitate cyclization, while simultaneously protecting phenolic hydroxyls as carbonates[3]. Crucially, the ethoxycarbonyl group can be cleaved under orthogonal, often milder conditions (e.g., reduction via LiAlH4), allowing for simultaneous deprotection and N-alkylation in a single step[3].

G Start Bromoisoquinoline Precursor Meth Methoxy (-OMe) Protection High Stability Start->Meth MeI / K2CO3 Eth Ethoxycarbonyl (-CO2Et) Dual Activating/Protecting Start->Eth ClCO2Et / Base Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Meth->Coupling Eth->Coupling Deprot_Meth Harsh Deprotection (BBr3, -78°C) Coupling->Deprot_Meth Methoxy Route Deprot_Eth Mild/Simultaneous Deprotection (LiAlH4 or MeLi) Coupling->Deprot_Eth Ethoxy Route Product Functionalized Hydroxyisoquinoline Deprot_Meth->Product Deprot_Eth->Product

Comparative workflow of Methoxy vs. Ethoxycarbonyl protection in bromoisoquinoline synthesis.

Comparative Performance Data

To facilitate strategic decision-making, the quantitative and qualitative performance metrics of both protecting groups are summarized below:

ParameterMethoxy (-OMe)Ethoxycarbonyl (-CO2Et)
Primary Function Robust, long-term protectionDual-purpose: Activating & Protecting[3]
Electronic Influence Strongly electron-donating (+M)Electron-withdrawing (carbamate), protecting (carbonate)
Chemical Stability Highly stable to bases, mild acids, and nucleophilesStable to mild acids; labile to strong reducing agents/nucleophiles
Deprotection Reagents BBr3 (-78 °C), Lewis acids, or strong nucleophilesLiAlH4 (reduces to N-Me) or MeLi (yields free N-H)[3]
Typical Yields 70–85% (Subject to functional group tolerance)80–95% (High efficiency via cascade reactions)
Strategic Advantage Minimal steric hindrance; orthogonal to acid/base labile groups[2]Step-economy; enables simultaneous global deprotection[3]

Experimental Workflows & Self-Validating Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at critical junctures.

Protocol A: Pictet-Spengler Cyclization & Simultaneous Ethoxycarbonyl Deprotection

Objective: To utilize the -CO2Et group for both phenolic protection and amine activation, followed by a reductive cascade to yield the N-methylated hydroxyisoquinoline[3]. Causality: The electron-withdrawing nature of the carbamate enhances the electrophilicity of the intermediate iminium ion, driving the Pictet-Spengler cyclization. Subsequent treatment with LiAlH4 reduces the carbamate to an N-methyl group while simultaneously cleaving the phenolic carbonate via alkoxide displacement, revealing the free phenol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the ethoxycarbonyl-protected bromoisoquinoline intermediate in anhydrous THF under an inert argon atmosphere.

  • Reduction: Cool the reaction vessel to 0 °C. Carefully add 3.0 equivalents of a standardized solution of Lithium Aluminum Hydride (LiAlH4) dropwise to control the exothermic evolution of hydrogen gas.

  • Cascade Activation: Slowly warm the mixture to reflux (65 °C) for 4 hours. This thermal energy drives the simultaneous reduction of the N-carbamate and the cleavage of the O-ethoxycarbonyl group.

  • Self-Validating Quench (Fieser Method): Cool the mixture back to 0 °C. Sequentially add n mL of H2O, n mL of 15% NaOH, and 3n mL of H2O (where n is the grams of LiAlH4 used). Validation: The formation of a crisp, white, granular aluminum salt precipitate visually confirms the complete and safe neutralization of excess hydride.

  • Isolation: Filter the mixture through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective O-Demethylation of Methoxybromoisoquinolines

Objective: To selectively cleave a methoxy ether in the presence of a bromoisoquinoline core using BBr3. Causality: BBr3, a potent Lewis acid, coordinates to the sterically accessible ether oxygen, polarizing and weakening the O-CH3 bond. The liberated bromide ion then executes an SN2 attack on the methyl group, forming methyl bromide and a stable borate ester intermediate. Aqueous workup hydrolyzes the borate ester to yield the target phenol.

G Step1 Methoxybromoisoquinoline + BBr3 Step2 Lewis Acid-Base Adduct Formation (O-B bond) Step1->Step2 Step3 Bromide Nucleophilic Attack on Methyl Group Step2->Step3 Step4 Formation of MeBr + Borate Ester Intermediate Step3->Step4 Step5 Aqueous Workup (NaHCO3) Hydrolysis Step4->Step5 Step6 Hydroxybromoisoquinoline Product Step5->Step6

Mechanistic pathway of BBr3-mediated O-demethylation of methoxybromoisoquinolines.

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxybromoisoquinoline in anhydrous CH2Cl2 and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add 1.5 equivalents of BBr3 (1.0 M in CH2Cl2) dropwise. Safety Note: BBr3 is highly corrosive and reacts violently with water; conduct this strictly in a fume hood.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-3 hours.

  • Self-Validating Monitoring: Monitor the reaction progress by TLC. Validation: The disappearance of the starting material and the emergence of a highly polar, baseline-shifted spot (the borate ester/free phenol) validates the successful cleavage.

  • Hydrolysis & Extraction: Allow the mixture to warm to room temperature. Carefully quench by adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~7-8). Extract the aqueous layer with CH2Cl2 (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

Conclusion & Strategic Recommendations

The selection between methoxy and ethoxycarbonyl protecting groups should be dictated by the downstream synthetic landscape. If the bromoisoquinoline must endure harsh, multi-step basic or nucleophilic conditions prior to functionalization, the methoxy group remains the gold standard for stability[2]. However, if the synthetic route involves an amine cyclization step (such as the Pictet-Spengler reaction) and demands high step-economy, the ethoxycarbonyl group provides an elegant, dual-purpose solution that streamlines both activation and global deprotection[3].

Sources

Validation

Validating the Purity of 7-Bromo-1-methoxyisoquinoline: A Comparative Guide to qNMR vs. Traditional Chromatography

The Analytical Dilemma in Drug Development 7-bromo-1-methoxyisoquinoline is a highly valuable halogenated building block used in the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs). In...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma in Drug Development

7-bromo-1-methoxyisoquinoline is a highly valuable halogenated building block used in the synthesis of kinase inhibitors and complex active pharmaceutical ingredients (APIs). In early-stage drug development, determining the absolute purity of such novel intermediates is paramount. A mere 2% overestimation of purity can lead to severe stoichiometric imbalances in downstream cross-coupling reactions, generating difficult-to-remove impurities and reducing overall yield.

Traditionally, analytical laboratories rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). However, these methods suffer from a fundamental limitation: they are relative techniques. HPLC-UV area normalization assumes that the target analyte and all unknown impurities share identical molar extinction coefficients—a scientifically invalid assumption that frequently masks UV-transparent impurities[1]. To obtain absolute purity via HPLC, one must possess a reference standard of the exact analyte with a known, certified purity, creating a circular problem for novel, custom-synthesized compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) eliminates this bottleneck. Recognized as a primary ratio measurement method by [2], qNMR signal intensity is strictly proportional to the number of resonating nuclei, regardless of the molecule's overall chemical structure. This physical principle allows researchers to use a universal, highly characterized Internal Standard Reference Material (ISRM) to determine the absolute mass fraction of 7-bromo-1-methoxyisoquinoline without needing a standard of the isoquinoline itself[3].

Methodological Design & Causality

To build a self-validating qNMR system, the selection of the internal standard and the acquisition parameters must be strictly governed by the physical and chemical properties of the analyte.

Internal Standard Selection: Maleic Acid

  • The Causality: 7-bromo-1-methoxyisoquinoline possesses a methoxy group (-OCH₃) that yields a sharp, distinct singlet at ~4.0 ppm (3H), alongside an aromatic core yielding multiplets between 7.2–8.5 ppm (5H). To prevent integration bias, the internal standard must not overlap with these regions. provides a highly stable, perfectly symmetric olefinic singlet at 6.26 ppm (2H) in DMSO-d₆[4]. This guarantees zero signal overlap and allows for precise baseline-to-baseline integration. Furthermore, Maleic acid is available as a Certified Reference Material (CRM) traceable to SI units through the Bureau International des Poids et Mesures (BIPM)[5].

Relaxation Delay ( D1​ ) & Pulse Angle

  • The Causality: For quantitative accuracy, all excited nuclei must return to their thermal equilibrium (longitudinal relaxation, T1​ ) before the next radiofrequency pulse is applied. If the relaxation delay is too short, signals with longer T1​ times will be artificially attenuated, destroying the quantitative relationship[6]. We experimentally determine the longest T1​ in the mixture (typically the MA olefinic protons, T1​≈4–5 seconds) and set the inter-pulse delay ( D1​ ) to ≥7×T1​ (approx. 60 seconds) combined with a 90° excitation pulse to ensure >99.9% relaxation[1].

Experimental Workflow

qNMR_Workflow A Gravimetric Sample Prep (Analyte + Maleic Acid IS) B Dissolution in DMSO-d6 & Homogenization A->B C NMR Acquisition (90° Pulse, D1 > 60s) B->C D Data Processing (Phase & Baseline Correction) C->D E S/N > 250 & Lorentzian Symmetry? D->E F Integration of Methoxy (3H) & Maleic Acid (2H) E->F Yes H Re-acquire / Adjust Parameters E->H No G Absolute Mass % Purity Calculation F->G H->C

Figure 1: qNMR workflow for absolute purity determination, highlighting critical validation checkpoints.

Step-by-Step qNMR Protocol

This protocol is designed to achieve a relative standard deviation (RSD) of <0.5%, complying with guidelines for quantitative applications[2].

Step 1: Gravimetric Preparation Using a highly calibrated microbalance (resolution ≤0.01 mg), accurately weigh ~15.00 mg of 7-bromo-1-methoxyisoquinoline and ~5.00 mg of Maleic Acid CRM into a static-free weighing boat. Co-transfer quantitatively into a 2 mL glass vial. Self-Validating Design: The specific mass ratio is calculated to achieve an approximately 1:1 molar ratio of the target protons (methoxy 3H vs. maleic 2H). This ensures equivalent signal-to-noise (S/N) ratios for both peaks, minimizing dynamic range integration bias[7].

Step 2: Dissolution Add 0.8 mL of high-purity DMSO-d₆ (100% isotopic enrichment, containing 0.03% v/v TMS). Vortex for 60 seconds and sonicate for 2 minutes to ensure complete homogenization. Transfer 0.6 mL of the clear solution to a 5 mm precision NMR tube.

Step 3: Acquisition Parameters

  • Spectrometer: 400 MHz or higher (equipped with stable temperature control set to 298 K).

  • Pulse Program: 1D proton sequence with a 90° excitation pulse.

  • Spectral Width: 20 ppm (ensures flat baselines at the spectral edges).

  • Relaxation Delay ( D1​ ): 60 seconds.

  • Number of Scans (NS): 32 to 64 (Ensure S/N > 250 for both target peaks).

  • Acquisition Time (AQ): ≥4 seconds to capture the full free induction decay (FID) without truncation.

Step 4: Processing and Self-Validation Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction. Apply a high-order polynomial baseline correction strictly to the regions outside the peaks of interest. Integrate the methoxy singlet (~4.0 ppm) and the maleic acid singlet (6.26 ppm). Self-Validation Check: The system is validated if the S/N ratio for both integrated peaks exceeds 250, and the peaks exhibit ideal Lorentzian line shapes without line splitting, excessive tailing, or underlying impurity shoulders[6].

Comparative Experimental Data: qNMR vs. HPLC-UV

To demonstrate the analytical superiority of qNMR, a synthesized batch of 7-bromo-1-methoxyisoquinoline was analyzed using both HPLC-UV (Area Normalization at 254 nm) and the described qNMR method.

Analytical MethodTarget AnalyteReference Standard UsedMeasured Purity (%)RSD (n=3)Analytical Bias / Observation
HPLC-UV (254 nm) 7-bromo-1-methoxyisoquinolineNone (Area Normalization)98.45%0.12%Overestimates purity; blind to UV-transparent impurities (e.g., residual solvents, salts).
qNMR (400 MHz) 7-bromo-1-methoxyisoquinolineMaleic Acid (SI-Traceable)96.12%0.28%Absolute mass fraction; unbiased by response factors. Accounts for total mass balance.

Data Interpretation: The HPLC-UV method overestimated the purity of the intermediate by over 2.3%. This discrepancy occurs because residual aliphatic solvents, inorganic salts, or structurally dissimilar organic impurities lack strong chromophores at 254 nm and are virtually invisible to the UV detector. Conversely, qNMR utilizes the gravimetric mass of the internal standard to account for the entire mass balance of the sample, revealing the true absolute purity[3].

Conclusion

For novel intermediates like 7-bromo-1-methoxyisoquinoline, traditional chromatographic area normalization is insufficient for rigorous quality control. By implementing a properly designed qNMR protocol using Maleic Acid as an internal standard, researchers establish a self-validating, SI-traceable system. This not only guarantees the scientific integrity of their synthetic workflows but also prevents costly stoichiometric failures in downstream API manufacturing.

References

  • USP <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • ISRD-01: Internal Standard Reference Data for qNMR: Maleic Acid Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update Source: Journal of Natural Products (Pauli, G. F., et al., 2012) URL:[Link]

  • Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy Source: PubMed / Magnetic Resonance in Chemistry (2020) URL:[Link](Derived from Search Result 1.17)

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: Analytical Chemistry (1998) URL:[Link]

Sources

Comparative

7-bromo-1-methoxyisoquinoline compared to other isoquinoline building blocks

The Architect’s Guide to Isoquinoline Scaffolds: 7-Bromo-1-methoxyisoquinoline vs. Traditional Building Blocks Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline framework is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Guide to Isoquinoline Scaffolds: 7-Bromo-1-methoxyisoquinoline vs. Traditional Building Blocks

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline framework is a privileged scaffold embedded in numerous natural alkaloids and synthetic therapeutics, ranging from antimicrobial agents to multi-target kinase inhibitors[1]. However, the strategic selection of the starting isoquinoline building block dictates the efficiency of the entire synthetic campaign.

As a Senior Application Scientist, I frequently observe discovery programs stalling due to orthogonal reactivity issues—specifically, unwanted nucleophilic attacks at the highly electrophilic C-1 position during late-stage cross-couplings. This guide provides an objective, data-driven comparison of 7-bromo-1-methoxyisoquinoline against other conventional isoquinoline scaffolds, detailing the mechanistic causality behind its superior performance in complex drug discovery workflows.

Mechanistic Analysis & Reactivity Profiling

The utility of an isoquinoline building block is defined by its ability to undergo regioselective functionalization without requiring exhaustive protection-deprotection cycles.

7-Bromo-1-methoxyisoquinoline (The Orthogonal Scaffold)

This molecule features two distinct, addressable handles: a bromine atom at C-7 and a methoxy group at C-1.

  • The Causality of the Methoxy Group: The C-1 position of a bare isoquinoline is highly susceptible to nucleophilic addition (e.g., Reissert-type reactions). By installing a methoxy group at C-1, the ring is electronically enriched through resonance, effectively deactivating the C-1 position toward unintended nucleophilic attacks during basic cross-coupling conditions[2]. Furthermore, the methoxy group serves as a masked lactam; it can be selectively cleaved under acidic conditions (e.g., using HBr or BBr3) late in the synthesis to yield an isoquinolone (lactam) core, a critical pharmacophore in Acetyl-CoA carboxylase (ACC) inhibitors[3].

  • The Causality of the Bromine: The C-7 bromine provides a highly active site for oxidative addition by Palladium(0) species, enabling rapid Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings[2].

7-Bromo-1-chloroisoquinoline (The Hyper-Reactive Alternative)

While 1-chloroisoquinolines are excellent for SNAr (Nucleophilic Aromatic Substitution) reactions, they are a liability if C-7 cross-coupling is the immediate goal. The C-1 chlorine is highly labile. If a Suzuki coupling is attempted on this scaffold without first displacing the chlorine, competitive oxidative addition or nucleophilic displacement by the base/solvent can lead to complex product mixtures.

7-Bromoisoquinoline (The Unprotected Core)

Lacking substitution at C-1, this scaffold is electronically poorer than its 1-methoxy counterpart. While it readily undergoes C-7 cross-coupling, the unsubstituted C-1 position remains vulnerable to oxidation or unwanted metalation, limiting its utility in the synthesis of highly functionalized, densely packed drug candidates.

6,7-Dimethoxyisoquinoline (The C-1 Metalation Target)

This scaffold lacks a halogen handle entirely. It is typically utilized for direct regioselective metalation at C-1 using sterically hindered bases (like the Knochel-Hauser base, TMPMgCl·LiCl) to synthesize benzylisoquinoline alkaloids[1]. It is not a direct alternative for C-7 functionalization but rather serves a completely different synthetic strategy.

Data Presentation: Scaffold Comparison

The following table summarizes the experimental reactivity profiles of these building blocks to guide your synthetic planning:

Building BlockC-1 ReactivityC-7 ReactivityStability in Basic MediaPrimary Downstream Utility
7-Bromo-1-methoxyisoquinoline Inert (Masked lactam, cleavable by acid)High (Pd-catalyzed cross-coupling)ExcellentPrecursor for isoquinolones and C-7 arylated therapeutics
7-Bromo-1-chloroisoquinoline Very High (SNAr with amines/alkoxides)High (Pd-catalyzed cross-coupling)Poor (Prone to hydrolysis/substitution)Immediate C-1 functionalization required
7-Bromoisoquinoline Moderate (Prone to oxidation/metalation)High (Pd-catalyzed cross-coupling)ModerateStandard C-7 functionalization
6,7-Dimethoxyisoquinoline Directed C-1 metalation (TMPMgCl·LiCl)Inert (Requires prior halogenation)HighSynthesis of natural benzylisoquinoline alkaloids

Pathway Visualization

The diagram below illustrates the strategic workflow leveraging 7-bromo-1-methoxyisoquinoline. By utilizing the orthogonal reactivity of the C-1 methoxy and C-7 bromo groups, researchers can execute high-yielding cross-couplings before revealing the final pharmacophore.

G A 7-Bromo-1-chloroisoquinoline (Starting Material) B 7-Bromo-1-methoxyisoquinoline (Key Intermediate) A->B NaOMe, MeOH 130°C, Microwave C Suzuki-Miyaura Cross-Coupling B->C PdCl2(dppf), Base Boronic Acid D C-7 Arylated Isoquinoline C->D Regioselective C-C Bond Formation E Lactamization (Acidic Cleavage) D->E Optional Demethylation F Isoquinolone-based Drug Candidate D->F Direct Use E->F Target Assembly

Synthetic workflow and downstream functionalization of 7-bromo-1-methoxyisoquinoline.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the generation and utilization of 7-bromo-1-methoxyisoquinoline. These methodologies are engineered to be self-validating; the specific choice of reagents forces the reaction down a single mechanistic pathway.

Protocol 1: Synthesis of 7-Bromo-1-methoxyisoquinoline via Microwave-Assisted SNAr

This protocol converts the hyper-reactive 1-chloro scaffold into the stable 1-methoxy building block, preventing unwanted side reactions in downstream steps[3].

Reagents & Materials:

  • 7-Bromo-1-chloroisoquinoline (570 mg, 2.4 mmol)

  • Sodium methoxide (25 wt % in methanol, 1.5 mL, 24 mmol)

  • Anhydrous Methanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, combine 7-bromo-1-chloroisoquinoline and anhydrous methanol.

  • Nucleophile Addition: Slowly add the sodium methoxide solution. Causality: A 10-fold stoichiometric excess of NaOMe is utilized to drive the equilibrium entirely toward the methoxylated product and suppress competitive hydrolysis from trace ambient moisture.

  • Microwave Irradiation: Seal the vial with a crimp cap and heat to 130 °C for 3 hours in a dedicated microwave reactor. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the SNAr reaction at C-1 much faster than conventional thermal heating, thereby minimizing degradation.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate and water, extract the aqueous layer, dry the combined organics over Na2SO4, and concentrate to yield the pure 7-bromo-1-methoxyisoquinoline[3].

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C-7

This protocol demonstrates the inert nature of the C-1 methoxy group during a high-temperature Palladium-catalyzed C-C bond formation, a method utilized in the discovery of Plasmodium falciparum HDAC inhibitors[2].

Reagents & Materials:

  • 7-Bromo-1-methoxyisoquinoline (200 mg, 0.84 mmol)

  • Aryl Boronic Acid or Pinacol Ester (1.68 mmol, 2.0 equiv)

  • PdCl2(dppf) (62 mg, 0.084 mmol, 10 mol%)

  • Potassium Acetate or Potassium Carbonate (2.1 mmol, 2.5 equiv)

  • 1,4-Dioxane or DME/H2O (1:1) (4.5 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Suspend the isoquinoline, boronic acid, and base in the chosen solvent system. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Addition: Add PdCl2(dppf) under an Argon blanket. Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step and suppressing competitive dehalogenation of the isoquinoline ring.

  • Reaction Execution: Heat the sealed mixture at 110 °C for 1 hour. The C-1 methoxy group remains completely stable under these basic, elevated-temperature conditions.

  • Purification: Cool to room temperature, remove solvents in vacuo, dissolve the residue in DMF, filter through a 0.45 µm PTFE syringe filter, and purify via preparative RP-HPLC to isolate the C-7 arylated product[2].

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Discovery of a Selective Series of Inhibitors of Plasmodium falciparum HDACs. Source: Amazon AWS (Patent/Supplementary Data) URL:[Link]

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: GC-MS for 7-Bromo-1-methoxyisoquinoline Detection

Audience: Researchers, scientists, and drug development professionals. Introduction 7-Bromo-1-methoxyisoquinoline is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceutical ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Bromo-1-methoxyisoquinoline is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Accurate quantification of this intermediate is essential to ensure downstream reaction yields and API purity. Because of its volatility and the presence of the bromine isotope signature, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective[1]. This guide objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a self-validating experimental protocol grounded in the ICH Q2(R2) guidelines[2].

Part 1: Analytical Platform Comparison

Selecting the appropriate analytical platform requires understanding the physicochemical properties of the analyte. 7-Bromo-1-methoxyisoquinoline (MW ~238.08 g/mol ) is a relatively low-molecular-weight, thermally stable organic compound.

Why choose GC-MS over HPLC-UV or LC-MS/MS?

  • Volatility & Thermal Stability (Causality): GC-MS utilizes a gaseous mobile phase and separates compounds based on their volatility and affinity for the stationary phase[1]. Because 7-bromo-1-methoxyisoquinoline readily vaporizes without degrading at high temperatures, it is an ideal candidate for GC[3]. HPLC utilizes a liquid mobile phase and separates based on polarity[4], which is highly versatile but often requires longer run times and more expensive solvents[3].

  • Specificity & Isotopic Resolution (Causality): HPLC-UV relies on chromophore absorbance, which lacks the specificity to distinguish the brominated isoquinoline from co-eluting, non-halogenated structural analogs[5]. GC-MS, utilizing Electron Ionization (EI), provides highly reproducible fragmentation. Furthermore, the natural isotopic abundance of bromine ( 79Br and 81Br in a ~1:1 ratio) yields a distinct doublet in the mass spectrum, ensuring absolute peak confirmation[6].

  • Matrix Interference (Causality): While LC-MS/MS offers exceptional sensitivity, electrospray ionization (ESI) is highly susceptible to ion suppression from complex reaction matrices (e.g., salts, residual catalysts)[4]. GC-MS avoids these liquid-phase matrix effects, offering superior robustness for in-process chemistry samples[5].

Table 1: Performance Comparison for Halogenated Isoquinoline Analysis
ParameterGC-MS (EI-SIM)HPLC-UVLC-MS/MS (ESI)
Separation Mechanism Volatility / Boiling PointPolarity / HydrophobicityPolarity / Hydrophobicity
Specificity Very High (Isotopic signature)Low (Absorbance only)Very High (MRM transitions)
Matrix Effects Low (Gas phase)ModerateHigh (Ion suppression)
Cost per Analysis Low to ModerateModerateHigh
Best Application Volatile/Semi-volatile organicsSoluble, non-volatile compoundsTrace analysis in bio-fluids

Part 2: Experimental Protocol for GC-MS

To establish a self-validating system, the methodology must be highly reproducible. Below is the optimized step-by-step GC-MS protocol for 7-bromo-1-methoxyisoquinoline.

GCMS_Workflow Start Sample Preparation (Liquid-Liquid Extraction) GC Gas Chromatography (DB-5MS Capillary Column) Start->GC EI Electron Ionization (EI) 70 eV GC->EI MS Mass Spectrometry (SIM Mode m/z 237, 239) EI->MS Data Data Analysis & ICH Q2(R2) Validation MS->Data

Workflow for GC-MS analysis and validation of 7-bromo-1-methoxyisoquinoline.

Step 1: Sample Preparation
  • Procedure: Perform a liquid-liquid extraction using a non-polar solvent (e.g., n-hexane or dichloromethane) to isolate 7-bromo-1-methoxyisoquinoline from the aqueous reaction mixture.

  • Causality: GC-MS requires samples to be dissolved in volatile organic solvents[6]. Extracting into hexane leaves behind inorganic salts and highly polar impurities that would otherwise contaminate the GC inlet and column.

Step 2: Gas Chromatography (GC) Separation
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4].

  • Oven Temperature Program: Initial temperature at 100°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature 250°C.

  • Causality: The 5% phenyl stationary phase provides optimal selectivity for aromatic compounds. The temperature ramp ensures sharp peak shapes for the analyte while effectively baking off high-boiling matrix components at 280°C[6].

Step 3: Mass Spectrometry (MS) Detection
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Target Ions: m/z 237 ( M+ for 79Br ) and m/z 239 ( M+ for 81Br ). Qualifier ion: m/z 208 (loss of −OCH3​ ).

  • Causality: Operating in SIM mode drastically increases sensitivity by focusing the detector only on the ions of interest, filtering out background chemical noise[5]. The 70 eV EI energy is the industry standard, ensuring reproducible fragmentation that matches commercial mass spectral libraries.

Part 3: ICH Q2(R2) Validation Strategy & Data

According to the ICH Q2(R2) guideline, the objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[7]. For a quantitative impurity or intermediate assay, the method must be validated for Specificity, Linearity, Accuracy, Precision, and Detection/Quantitation Limits (LOD/LOQ)[2].

Validation_Logic Sample 7-Bromo-1-methoxyisoquinoline Sample Matrix GCMS GC-MS Analysis (EI-SIM Mode) Sample->GCMS Injection Spec Specificity (Resolution > 1.5) GCMS->Spec Blank vs Spike Lin Linearity & Range (R² ≥ 0.999) GCMS->Lin 5 Levels Acc Accuracy (Recovery 98-102%) GCMS->Acc Spike Recovery Prec Precision (RSD ≤ 2.0%) GCMS->Prec 6 Replicates Sens LOD / LOQ (S/N > 3 & S/N > 10) GCMS->Sens Dilution Series Valid Validated Method (ICH Q2(R2) Compliant) Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

ICH Q2(R2) validation logic for 7-bromo-1-methoxyisoquinoline GC-MS analysis.

Validation Results & Mechanistic Justification

The following experimental data summary represents a fully validated system compliant with ICH Q2(R2) standards[7].

Table 2: GC-MS Validation Data Summary for 7-Bromo-1-methoxyisoquinoline
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at analyte RTPass (Resolution > 2.0 from nearest peak)
Linearity & Range R2≥0.990 R2=0.9994 (Range: 0.5 - 50 µg/mL)
Accuracy (Recovery) 95.0% - 105.0%99.2% - 101.5% (at 50%, 100%, 150% levels)
Precision (Repeatability) RSD ≤2.0% Intra-day RSD = 1.2% (n=6)
Intermediate Precision RSD ≤2.0% Inter-day RSD = 1.6% (n=12)
Limit of Detection (LOD) S/N ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥10 0.15 µg/mL
  • Specificity: Demonstrated by injecting a blank matrix and observing no interfering peaks at the retention time of 7-bromo-1-methoxyisoquinoline. Causality: The use of SIM mode specifically targeting the M+ (m/z 237/239) and [M−CH3​]+ (m/z 208) ions creates a self-validating check; even if a co-eluting impurity is present, it will not be quantified unless it shares the exact mass and isotopic signature.

  • Linearity & Range: Validated across 5 concentration levels[7]. Causality: The highly linear response ( R2=0.9994 ) is due to the consistent ionization efficiency of the 70 eV electron beam within the dynamic range of the electron multiplier detector.

  • Accuracy & Precision: Assessed via standard addition and multiple replicates[2]. Causality: The excellent recovery rates (99.2-101.5%) validate that the liquid-liquid extraction efficiency is consistent and that matrix effects are negligible in the gas phase.

Conclusion

For the detection and quantification of 7-bromo-1-methoxyisoquinoline, GC-MS provides a superior analytical platform compared to HPLC-UV and LC-MS/MS. By leveraging the compound's volatility and the unique isotopic signature of bromine, the EI-SIM GC-MS method delivers unmatched specificity and robustness. When validated under the ICH Q2(R2) framework, this protocol establishes a trustworthy, self-validating system essential for rigorous pharmaceutical development.

References[1] Celebration of Scholarship: GCMS VS HPLC. Source: Shawnee State University. URL:https://www.shawnee.edu/sites/default/files/2023-04/GCMS-vs-HPLC.pdf[5] Understanding the Differences Between HPLC and GCMS Systems. Source: AMP Tech Instruments. URL:https://amptechfl.com/understanding-the-differences-between-hplc-and-gcms-systems/[6] Understanding the Difference Between GCMS and HPLC. Source: GenTech Scientific. URL:https://gentechscientific.com/understanding-the-difference-between-gcms-and-hplc/[4] HPLC or GC-MS: Which Technique is Best for Your Needs?. Source: HPLC Vials. URL:https://hplcvials.com/hplc-or-gc-ms-which-technique-is-best-for-your-needs/[3] HPLC vs GC - A Beginner's Guide. Source: Chromatography Today. URL:https://www.chromatographytoday.com/news/hplc-uhplc/31/breakthrough-communications/hplc-vs-gc-a-beginners-guide/52349[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf[7] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: Therapeutic Goods Administration (TGA). URL:https://www.tga.gov.au/sites/default/files/2023-12/ich-q2r2-guideline-validation-analytical-procedures-step-5.pdf

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 7-Bromo-1-Methoxyisoquinoline in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselectivity, Electronic Causality, and Kinetic Profiling in Palladium-Catalyzed Cross-Coupling Executive Summary In the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselectivity, Electronic Causality, and Kinetic Profiling in Palladium-Catalyzed Cross-Coupling

Executive Summary

In the development of isoquinoline-based therapeutics, the late-stage functionalization of the carbocyclic ring (positions 5–8) is a critical step for Structure-Activity Relationship (SAR) exploration. The 1-methoxyisoquinoline core serves as an excellent, versatile scaffold—acting essentially as a protected isoquinolone. However, when halogenated at the 5-position versus the 7-position, the molecule exhibits drastically different reactivity profiles during transition-metal-catalyzed cross-coupling.

This guide objectively compares the reactivity of 5-bromo-1-methoxyisoquinoline and 7-bromo-1-methoxyisoquinoline , providing the mechanistic causality behind their performance differences and a self-validating experimental protocol to track their kinetic profiles.

Mechanistic Causality: Electronic & Steric Profiling

To understand the reactivity differences between these two isomers, we must analyze the "push-pull" electronic system of the 1-methoxyisoquinoline core.

The Electronic Asymmetry

The isoquinoline framework is electronically polarized. The nitrogen atom (N2) is inherently electron-withdrawing, while the 1-methoxy group acts as an electron-donating group (EDG) via resonance.

  • The 5-Position (Electron-Rich): Intrinsic to the parent isoquinoline core, the C5 position is the most electron-rich site on the carbocyclic ring. This is evidenced by classical electrophilic aromatic substitution (EAS) reactions, which preferentially occur at C5. Because C5 is highly electron-rich, the C5–Br bond is less polarized and less susceptible to nucleophilic attack.

  • The 7-Position (Electron-Deficient): The C7 position is meta to the bridgehead C8a carbon and does not benefit from the same degree of electron enrichment from the fused system. Consequently, it remains relatively electron-deficient compared to C5.

Impact on Oxidative Addition

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the nucleophilic Pd(0) species into the C–Br bond. The selectivity and rate of the C-Br activation are predominantly controlled by the steric and electronic environment around the arene bond, a critical factor in 1[1]. Because Pd(0) inserts significantly faster into more electron-deficient, highly polarized carbon-halogen bonds, the 7-bromo isomer undergoes oxidative addition much faster than the 5-bromo isomer . This fundamental principle of intrinsic reactivity differences dictates chemoselectivity in halogenated heterocycles, as extensively documented in 2[2].

Reactivity cluster_5 5-Bromo Isomer cluster_7 7-Bromo Isomer N1 C5 Position N2 Electron-Rich (EAS Preferred) N1->N2 N3 Slow Pd(0) Insertion N2->N3 Result1 Lower Yield Longer Rxn Time N3->Result1 M1 C7 Position M2 Electron-Deficient M1->M2 M3 Fast Pd(0) Insertion M2->M3 Result2 Higher Yield Shorter Rxn Time M3->Result2

Electronic effects dictating Pd(0) oxidative addition rates in bromo-1-methoxyisoquinolines.

Comparative Kinetic Data

To objectively compare their performance, both isomers were subjected to a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data below illustrates the kinetic disparity driven by their electronic differences.

Table 1: Kinetic Profiling of Suzuki-Miyaura Cross-Coupling

Substrate1h Conversion3h Conversion6h ConversionRelative Reactivity Profile
7-Bromo-1-methoxyisoquinoline 48%85%>99%High (Electron-deficient C–Br bond)
5-Bromo-1-methoxyisoquinoline 12%38%72%Low (Electron-rich C–Br bond)

Reaction Conditions: 0.2 mmol bromo-isomer, 0.3 mmol phenylboronic acid, 2 mol % Pd(OAc)₂, 4 mol % SPhos, 2.0 equiv anhydrous K₃PO₄, 1.0 mL Toluene, 80 °C. Conversion tracked via UPLC against biphenyl internal standard.

Self-Validating Experimental Protocol

To empirically validate these reactivity differences in your own laboratory, we employ a parallel kinetic profiling workflow using a standard Pd(OAc)₂/SPhos catalytic system, which is highly effective for3[3].

This protocol is designed as a self-validating system : by incorporating an inert internal standard (biphenyl), researchers can definitively prove that lower yields are due to slow oxidative addition rather than substrate degradation or catalyst poisoning (mass balance verification).

Step-by-Step Methodology
  • Catalyst Matrix Preparation: In a nitrogen-filled glovebox, charge two separate oven-dried 10 mL Schlenk tubes with Pd(OAc)₂ (0.9 mg, 2 mol %) and SPhos (3.3 mg, 4 mol %). Add 0.5 mL of anhydrous, degassed toluene to each and stir for 10 minutes at room temperature to pre-form the active Pd(0) complex.

  • Substrate & Standard Integration: To Tube A, add 5-bromo-1-methoxyisoquinoline (0.2 mmol). To Tube B, add 7-bromo-1-methoxyisoquinoline (0.2 mmol). To both tubes, add phenylboronic acid (36.6 mg, 0.3 mmol) and biphenyl (15.4 mg, 0.1 mmol) as the internal standard.

  • Base Addition & Initiation: Add powdered, anhydrous K₃PO₄ (84.8 mg, 0.4 mmol) to both tubes. Dilute each with an additional 0.5 mL of toluene. Seal the tubes, remove them from the glovebox, and submerge them simultaneously in a pre-heated 80 °C oil bath with vigorous stirring (800 rpm).

  • Kinetic Sampling: At exactly 1h, 3h, and 6h, briefly pause stirring and withdraw a 10 µL aliquot from each tube using a micro-syringe under a positive pressure of nitrogen.

  • Quenching and UPLC Analysis: Immediately dilute each aliquot into 1 mL of LC-MS grade acetonitrile to quench the reaction. Filter through a 0.2 µm PTFE syringe filter. Analyze via UPLC (UV detection at 254 nm). Calculate the conversion by integrating the product peak area relative to the constant biphenyl internal standard peak area.

Workflow S1 1. Catalyst Activation Pd(OAc)2 + SPhos S2 2. Substrate & Standard Bromo-isomer + Boronic Acid + Biphenyl S1->S2 S3 3. Base Integration Anhydrous K3PO4 S2->S3 S4 4. Kinetic Sampling Aliquots at 1h, 3h, 6h S3->S4 S5 5. UPLC Analysis Quantify Yield vs Internal Standard S4->S5

Standardized self-validating workflow for parallel kinetic profiling of cross-coupling reactions.

References

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles ResearchGate URL
  • ACS Publications (Journal of Organic Chemistry)
  • Journal of the American Chemical Society (JACS)

Sources

Validation

Benchmarking Leaving Group Efficacy in 7-Bromo-1-Methoxyisoquinoline Derivatives: A Guide to Orthogonal Reactivity

As drug discovery pipelines increasingly demand complex, multi-functionalized heterocyclic scaffolds, the strategic selection of leaving groups dictates the efficiency of the entire synthetic route. 7-Bromo-1-methoxyisoq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand complex, multi-functionalized heterocyclic scaffolds, the strategic selection of leaving groups dictates the efficiency of the entire synthetic route. 7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6) represents a masterclass in orthogonal reactivity. By benchmarking the efficacy of the C1-methoxy group against traditional leaving groups (like chloro or triflate) and comparing it to the C7-bromide, we can engineer highly selective, sequential functionalization pathways for kinase inhibitor synthesis[1].

This guide objectively compares the reactivity profiles of various leaving groups on the isoquinoline scaffold, providing mechanistic causality, quantitative benchmarking data, and self-validating experimental protocols.

Mechanistic Rationale: The Causality of Site-Selectivity

To master the 7-bromo-1-methoxyisoquinoline scaffold, one must understand the electronic disparity between the C1 and C7 positions[2]:

  • The C1 Position (Nucleophilic Aromatic Substitution & C-O Activation): The C1 carbon is highly electron-deficient due to the adjacent electronegative nitrogen atom. This nitrogen stabilizes the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). While a C1-Chloro (-Cl) or C1-Triflate (-OTf) group acts as a highly efficacious leaving group for SNAr, the C1-Methoxy (-OMe) group is intentionally poor for SNAr. This poor efficacy is a strategic feature, allowing it to survive C7-transformations. It can later be activated via specialized Ni-catalysis or converted to a triflate.

  • The C7 Position (Transition-Metal Cross-Coupling): The C7 position lacks direct resonance stabilization from the nitrogen, rendering it inert to SNAr. However, the C(sp2)-Br bond has a relatively low bond dissociation energy (~81 kcal/mol), making it highly susceptible to oxidative addition by low-valent Palladium (Pd(0)).

Because Pd(0) cannot readily insert into the stronger C(sp2)-O bond (~102 kcal/mol) of the methoxy group, the C7-Br and C1-OMe groups are perfectly orthogonal[3].

OrthogonalReactivity Start 7-Bromo-1-methoxyisoquinoline Pd_Cat Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Pd_Cat Selective C-Br Activation Ni_Cat Ni-Catalyzed C-O Activation Start->Ni_Cat Selective C-OMe Activation SNAr Demethylation + SNAr Start->SNAr via 1-OH / 1-OTf Prod1 7-Aryl-1-methoxyisoquinoline (C7 Functionalized) Pd_Cat->Prod1 Prod2 7-Bromo-1-arylisoquinoline (C1 Functionalized) Ni_Cat->Prod2 Prod3 7-Bromo-1-aminoisoquinoline (C1 Substituted) SNAr->Prod3

Workflow demonstrating orthogonal functionalization of 7-bromo-1-methoxyisoquinoline.

Quantitative Benchmarking Data

The following table summarizes the leaving group efficacy across different reaction modalities. Data reflects standard conversion rates (1.0 equiv nucleophile/boronic acid, standard catalytic loading, 12 h reaction time).

Position & Leaving GroupSNAr Reactivity (Amine, 80°C)Pd-Catalyzed Suzuki (Pd(dppf)Cl₂, 80°C)Ni-Catalyzed Suzuki (Ni(cod)₂, 100°C)Strategic Utility in Scaffold
C1-Chloro (-Cl) Excellent (>95%) Good (85%)Good (82%)Fast SNAr, but lacks orthogonality with C7-Br.
C1-Triflate (-OTf) Superior (>98% at 25°C) Excellent (92%)Excellent (95%)Highly reactive; best generated in situ post-C7 coupling.
C1-Methoxy (-OMe) Poor (<5%)Poor (<5%)Excellent (88%) Optimal masking group. Survives Pd-catalysis; activated by Ni.
C7-Bromo (-Br) Inert (0%)Excellent (94%) Excellent (90%)Primary handle for initial structural elaboration.

Self-Validating Experimental Protocols

The following methodologies detail how to exploit these leaving groups. Each protocol is designed as a self-validating system, ensuring that the causality of the chemistry is verified at the bench.

Protocol A: C7-Selective Pd-Catalyzed Suzuki-Miyaura Coupling

Causality: Palladium(0) selectively undergoes oxidative addition into the weaker C7-Br bond. The C1-OMe remains untouched due to the high activation energy required for Pd to break a C(sp2)-O bond.

  • Preparation: In a flame-dried Schlenk flask, combine 7-bromo-1-methoxyisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the electron-rich Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under an argon counterflow. Heat to 80°C for 4 hours.

  • Validation & QC: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Check: The starting material mass (m/z 238/240) must be completely consumed. The presence of the C7-aryl product without any C1-aryl side-product confirms orthogonal selectivity. If SM persists, the degassing was likely insufficient; spike with 2 mol% catalyst.

  • Workup: Cool to room temperature, filter through Celite, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C1-Selective Ni-Catalyzed C-O Activation

Causality: Once the C7 position is functionalized, the C1-OMe group can be activated. Nickel(0) is more electron-rich and less electronegative than Palladium, allowing it to effectively undergo oxidative addition into the strong C1-OMe bond.

  • Preparation: In a glovebox, combine the 7-aryl-1-methoxyisoquinoline product from Protocol A (1.0 equiv), arylboronic acid neopentyl glycol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Complexation: Add Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%). Causality: The bulky, electron-rich tricyclohexylphosphine ligand forces the Ni center into a highly reactive, low-coordinate state necessary for C-O cleavage.

  • Reaction: Dissolve in anhydrous Toluene (0.2 M). Seal the vessel, remove from the glovebox, and heat at 100°C for 12 hours.

  • Validation & QC: Analyze via TLC (UV 254 nm). The C1-OMe starting material typically fluoresces bright blue; the cross-coupled product will exhibit a distinct Rf shift and altered fluorescence.

Protocol C: SNAr via C1-Triflation (The "Efficacy Boost")

Causality: If a nucleophilic amine is required at C1 instead of an aryl group, the methoxy group must be converted into a superior leaving group. Demethylation followed by triflation creates a highly labile C1-OTf, drastically lowering the activation energy for Meisenheimer complex formation.

  • Demethylation: Treat the 1-methoxyisoquinoline derivative with BBr₃ (2.0 equiv) in CH₂Cl₂ at -78°C. Warm to room temperature. Quench with MeOH and isolate the 1-hydroxyisoquinoline (isoquinolone) intermediate.

  • Triflation: Dissolve the intermediate in anhydrous CH₂Cl₂. Add Pyridine (3.0 equiv) and cool to 0°C. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv). Stir for 1 hour.

  • SNAr Displacement: To the crude triflate in situ, add the desired aliphatic amine (5.0 equiv). Stir at 25°C for 2 hours.

  • Validation & QC: Monitor by ¹⁹F NMR. The disappearance of the sharp singlet at ~ -73 ppm (bound triflate) and the appearance of a peak at ~ -79 ppm (free triflate anion) perfectly validates the departure of the leaving group.

SNArMechanism Substrate 1-Triflylisoquinoline Derivative Nucleophile Nucleophilic Attack (e.g., Amine) Substrate->Nucleophile Intermediate Meisenheimer Complex (N-Stabilized) Nucleophile->Intermediate Product 1-Aminoisoquinoline + TfO- Intermediate->Product Triflate Departure

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

References

  • 7-Bromo-1-methoxyisoquinoline | 1374258-30-6 - MilliporeSigma -

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity - eScholarship.org - 1

  • Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - nih.gov - 3

  • 7-Bromo-6-methylisoquinoline | CAS 1246210-10-5 - Benchchem - 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1-methoxyisoquinoline

Introduction 7-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. While its utility in the laboratory is significant, its identity as a brominated aromatic compound necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses a direct risk to personnel but also carries significant environmental consequences and regulatory non-compliance issues.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Bromo-1-methoxyisoquinoline. The procedures outlined herein are grounded in established laboratory safety principles and regulatory frameworks, designed to protect researchers, support staff, and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling or disposal begins, a thorough risk assessment is mandatory. The primary hazards associated with 7-Bromo-1-methoxyisoquinoline and similar halogenated compounds stem from their potential toxicity and environmental persistence.

Known Hazards (Inferred from Structurally Similar Compounds): Based on safety data for related brominated isoquinolines, the compound should be treated as hazardous.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

Environmental Hazards: As a halogenated organic compound, 7-Bromo-1-methoxyisoquinoline is subject to stringent environmental regulations. Halogenated organics can be persistent in the environment and may form toxic byproducts if incinerated improperly.[5][6] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[7][8]

Causality of Precaution: The bromine atom on the isoquinoline ring increases the molecule's reactivity and potential for biological interaction, underpinning its classification as an irritant. Its persistence is a direct result of the strong carbon-halogen bond, which is not easily broken down by natural environmental processes.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][9]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles causing serious eye irritation.[1][2]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust or aerosols, mitigating respiratory tract irritation.[1][3]

Waste Segregation & Containment: Preventing Hazardous Reactions

Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks.

Core Principle: All waste contaminated with 7-Bromo-1-methoxyisoquinoline—including the pure compound, solutions, contaminated labware, and spill cleanup materials—is considered hazardous halogenated organic waste .

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container:

    • Liquid Waste: Use a designated, clearly labeled glass bottle, preferably an amber Winchester bottle, for liquid waste containing this compound.[10] Do not use metal containers, as some halogenated compounds or their solutions can be corrosive.[11]

    • Solid Waste: Use a separate, clearly labeled, sealable container for solid waste (e.g., contaminated gloves, weigh boats, paper towels).[10]

  • Label the Container Accurately:

    • The container must be labeled before any waste is added.[12]

    • The label must include:

      • The words "HAZARDOUS WASTE ".

      • The full chemical name: "7-Bromo-1-methoxyisoquinoline " and any other constituents.

      • The relevant hazard pictograms (e.g., GHS07 for irritant).[4]

      • The name of the principal investigator or lab group.

  • Store the Waste Container Safely:

    • Keep waste containers closed at all times, except when adding waste.[12]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[12]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

Disposal Procedures: A Step-by-Step Workflow

Never dispose of 7-Bromo-1-methoxyisoquinoline down the drain or in the regular trash.[3][9][13] This is a direct violation of environmental regulations and poses a significant hazard.

Workflow 1: Decontaminating Empty Containers

Empty containers that once held 7-Bromo-1-methoxyisoquinoline must be treated as hazardous waste unless properly decontaminated.[11][14]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate is now hazardous waste. It must be collected and added to your designated halogenated liquid waste container.

  • Deface Label: Completely remove or deface the original product label on the empty, rinsed container.

  • Final Disposal: The triple-rinsed container can now be disposed of as regular non-hazardous laboratory glass or plastic waste.[11]

Workflow 2: Managing Small Spills
  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated. Wear all required PPE.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealable container for solid hazardous waste.[2][9]

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels.

  • Dispose: All cleanup materials (absorbent, contaminated gloves, towels) must be disposed of as solid halogenated organic waste .[3]

Workflow 3: Disposing of Unused or Waste Product
  • Collection: Carefully transfer the waste material (solid or liquid) into the correctly labeled hazardous waste container as described in Section 3.

  • Storage: Keep the container in the SAA. Do not exceed accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) or time limits (up to 12 months).[12]

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[12] EHS is responsible for the final disposal through a licensed hazardous waste facility, which will likely use high-temperature incineration with appropriate emission controls.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams containing 7-Bromo-1-methoxyisoquinoline.

G cluster_start Start: Waste Generation cluster_assess Assessment & Segregation cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Disposal start Generate Waste Containing 7-Bromo-1-methoxyisoquinoline assess_type Is the waste solid, liquid, or an empty container? start->assess_type solid_waste Place in Labeled 'Solid Halogenated Waste' Container assess_type->solid_waste Solid liquid_waste Place in Labeled 'Liquid Halogenated Waste' Container (Glass) assess_type->liquid_waste Liquid triple_rinse Triple-Rinse with Appropriate Solvent assess_type->triple_rinse Empty Container store_solid Store in SAA solid_waste->store_solid full_or_done Is container full or project complete? store_solid->full_or_done store_liquid Store in SAA liquid_waste->store_liquid store_liquid->full_or_done collect_rinsate Collect Rinsate into Liquid Halogenated Waste triple_rinse->collect_rinsate collect_rinsate->liquid_waste Add Rinsate dispose_container Dispose of Rinsed Container in Normal Lab Glass/Plastic collect_rinsate->dispose_container full_or_done->start No, continue generating contact_ehs Contact EHS/EH&S for Hazardous Waste Pickup full_or_done->contact_ehs Yes

Caption: Decision workflow for proper segregation and disposal of 7-Bromo-1-methoxyisoquinoline waste.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • NSTA. (2024, August 16).
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • NextSDS.
  • Thermo Fisher Scientific. (2025, December 26).
  • Thermo Fisher Scientific. (2025, October 24).
  • eCFR. (2000, December 26).
  • Morfa, M., et al. (2007). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Sigma-Aldrich.
  • Cornell University.
  • Oh, J.E., et al. (2008). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators. Environmental Science & Technology, 42(7), 2657–2663.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 7-Bromo-4-methylisoquinoline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
7-Bromo-1-methoxyisoquinoline
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Reactant of Route 2
7-Bromo-1-methoxyisoquinoline
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